5-Bromo-2-hydroxy-3-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGFSVYPDAQKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373696 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33172-56-4 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-hydroxy-3-methylbenzaldehyde CAS number and properties
An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzaldehyde
Executive Summary
This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing hydroxyl, aldehyde, and bromo groups on a benzene ring—makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthesis protocol, key applications in research and development, and essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who utilize specialized chemical intermediates.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical compound is critical for scientific research and procurement. This compound is identified by the CAS Number 33172-56-4.[1][2][3] Its structure features a benzaldehyde core with bromo, hydroxyl, and methyl substituents.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 33172-56-4 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrO₂ | [1][2][4] |
| Molecular Weight | 215.04 g/mol | [1][2][4] |
| Physical Form | Solid | [1] |
| Melting Point | 73-78 °C | [1] |
| Purity | Typically ≥98% (by GC) | [1] |
| MDL Number | MFCD01040324 | [4] |
Synthesis and Purification
Synthetic Principle
This compound is synthesized via electrophilic aromatic substitution on its precursor, 2-hydroxy-3-methylbenzaldehyde. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is a weak activator, also directing ortho and para. In this case, the para position relative to the powerful hydroxyl activator is the most sterically accessible and electronically favorable site for bromination, leading to high regioselectivity for the desired product. The reaction is typically performed using molecular bromine in a suitable solvent that can moderate its reactivity.
Representative Experimental Protocol
This protocol is adapted from analogous bromination procedures for substituted phenols, such as the bromination of o-vanillin.[5]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in glacial acetic acid.
-
Temperature Control: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and prevent over-bromination or side-product formation.
-
Bromination: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and any inorganic byproducts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a versatile intermediate for organic synthesis.[4] Its unique arrangement of functional groups allows for a wide range of subsequent chemical transformations, making it a valuable starting material for creating novel compounds.[4]
-
Aldehyde Group: Can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form amines. It is also a key participant in condensation reactions to form Schiff bases, which have shown remarkable antibacterial properties in related structures.[6][7]
-
Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively. Its presence is also crucial for forming heterocyclic structures like chromenes.
-
Bromo Group: Serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular scaffolds.
While specific drugs derived directly from this compound are not extensively documented in the initial search, its structural motifs are highly relevant. Analogous compounds like 2-Bromo-5-hydroxybenzaldehyde are critical intermediates in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[8][9] This highlights the potential of brominated hydroxybenzaldehydes as foundational scaffolds in the development of modern therapeutic agents.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled by technically qualified individuals.[1] While it is not classified as a hazardous material for transport by DOT/IATA, standard safety protocols are mandatory.[1]
5.1 Hazard Identification and Precautionary Measures
The Safety Data Sheet (SDS) outlines the following essential precautions:[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2]
-
Exposure Control: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2]
5.2 First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]
-
If Swallowed: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[2]
5.3 Storage
For optimal stability and to maintain purity, the compound should be stored long-term in a cool, dry place in a tightly sealed container.[1][2] Some suppliers recommend refrigerated storage between 2-8°C.[4]
Conclusion
This compound (CAS: 33172-56-4) is a strategically functionalized aromatic compound with significant potential as an intermediate in synthetic chemistry. Its defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its functional groups make it a valuable tool for researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and other complex organic molecules. Adherence to proper safety and handling protocols is essential when working with this compound.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-hydroxy-3-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
Medium. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]
Sources
- 1. 33172-56-4 this compound AKSci 9924AL [aksci.com]
- 2. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. This compound [myskinrecipes.com]
- 5. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. innospk.com [innospk.com]
- 9. nbinno.com [nbinno.com]
physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzaldehyde for Researchers and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique arrangement of functional groups—a hydroxyl, a bromine atom, and a methyl group on a benzaldehyde scaffold—makes it a versatile intermediate for creating more complex molecules. This guide provides a detailed overview of its physical and chemical properties, synthesis, and handling, tailored for professionals in research and development. This compound is primarily utilized for research and development purposes and must be handled by technically qualified individuals.[1][2]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 33172-56-4 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |
| Molecular Weight | 215.04 g/mol | [1][2][4] |
| Physical Form | Solid (at 20°C) | [1] |
| Melting Point | 73-78°C | [1] |
| Purity | ≥98% (GC) | [1] |
| Storage | Store long-term in a cool, dry place. Recommended storage at 2-8°C. | [1][4] |
| MDL Number | MFCD01040324 | [1][3][4] |
Chemical Reactivity and Applications
This compound is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[4] The presence of the aldehyde, hydroxyl, and bromo functional groups allows for a wide range of chemical transformations.
The aldehyde group can undergo nucleophilic addition, condensation reactions, and oxidation or reduction. The hydroxyl group, being ortho to the aldehyde, can participate in intramolecular hydrogen bonding, influencing the molecule's reactivity and physical properties. It can also be a site for etherification or esterification. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.
This trifunctional nature makes it an ideal starting material for generating libraries of compounds for drug discovery, as each functional group can be selectively modified to explore the chemical space around the core scaffold.[4]
Synthetic Workflow Visualization
The following diagram illustrates a generalized synthetic pathway involving this compound, highlighting its role as a key intermediate.
Sources
5-Bromo-2-hydroxy-3-methylbenzaldehyde molecular structure and weight
This technical guide provides an in-depth overview of the molecular structure and properties of 5-Bromo-2-hydroxy-3-methylbenzaldehyde, a compound frequently utilized in organic synthesis. It serves as a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Molecular Properties
The fundamental molecular data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₇BrO₂[1][2][3] |
| Molecular Weight | 215.04 g/mol [1][2] |
| CAS Number | 33172-56-4[1][2][4] |
Molecular Structure
The structural arrangement of atoms in this compound is depicted in the following diagram. The molecule consists of a benzene ring substituted with a bromine atom, a hydroxyl group, a methyl group, and an aldehyde group.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are not available within the scope of the provided information. Such procedures would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases. Researchers seeking to work with this compound should consult such resources for established methodologies.
References
- 1. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 2. 33172-56-4 CAS MSDS (5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. 33172-56-4 this compound AKSci 9924AL [aksci.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
Introduction: The Significance of 5-Bromo-2-hydroxy-3-methylbenzaldehyde in Modern Organic Synthesis
This compound, a polysubstituted aromatic aldehyde, is a valuable building block in the landscape of organic synthesis. Its unique arrangement of a hydroxyl group, a bromine atom, a methyl group, and a formyl group on a benzene ring offers a versatile platform for the construction of more complex molecular architectures. This compound serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized materials.[1] The strategic placement of its functional groups allows for a diverse range of chemical transformations, including electrophilic and nucleophilic substitutions, condensation reactions, and cross-coupling reactions, making it a molecule of significant interest to researchers in both academic and industrial settings.
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The content is tailored for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important chemical intermediate.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be logically approached from two primary retrosynthetic disconnections. The first strategy involves the late-stage introduction of the bromine atom onto a pre-existing 2-hydroxy-3-methylbenzaldehyde scaffold. The second, and often more convergent, approach focuses on the formylation of a readily available 4-bromo-2-methylphenol precursor. This guide will delve into both methodologies, providing a thorough examination of the underlying chemical principles and practical considerations for their successful implementation.
Pathway I: Electrophilic Bromination of 2-Hydroxy-3-methylbenzaldehyde
This pathway commences with the commercially available 2-hydroxy-3-methylbenzaldehyde (also known as 3-methylsalicylaldehyde). The core of this strategy lies in the regioselective electrophilic aromatic substitution of a bromine atom onto the benzene ring. The hydroxyl and formyl groups exert competing directing effects, which must be carefully managed to achieve the desired 5-bromo isomer. The hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director. In this specific substrate, the para position to the hydroxyl group is the most sterically accessible and electronically favorable site for bromination, leading to the desired product.
Reaction Mechanism: Electrophilic Aromatic Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A source of electrophilic bromine, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is employed. The electron-rich aromatic ring of 2-hydroxy-3-methylbenzaldehyde acts as a nucleophile, attacking the electrophilic bromine species. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is ortho and para to the hydroxyl group. Subsequent deprotonation at the site of bromine addition by a weak base restores the aromaticity of the ring, yielding the final product, this compound.
References
solubility and stability of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a hydroxyl group, a bromine atom, and a methyl group on the benzaldehyde core, suggests potential applications in organic synthesis, medicinal chemistry, and materials science. For researchers, particularly those in drug development, a thorough understanding of the compound's physicochemical properties is paramount. Solubility and stability are critical parameters that influence bioavailability, formulation, storage, and overall therapeutic efficacy.
This guide provides a comprehensive overview of the methodologies used to determine the . While specific experimental data for this compound is not extensively published, this document outlines the standard experimental protocols and data presentation formats that researchers can employ to characterize this molecule or others with similar structures.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties provide a foundational understanding of the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | - |
| Molecular Weight | 215.04 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 102-106 °C | |
| Boiling Point | 269.8±35.0 °C (Predicted) | - |
| pKa | 7.66±0.10 (Predicted) | - |
| LogP | 2.92 (Predicted) | - |
Note: Predicted values are computationally derived and should be confirmed through experimental analysis.
Solubility Assessment
Solubility, the concentration of a solute that dissolves in a solvent to form a saturated solution at a given temperature, is a critical factor for drug absorption and formulation. The two primary types of solubility measured are thermodynamic and kinetic.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method is the gold standard for its determination.
Experimental Protocol: Shake-Flask Method
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to various solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.22 µm filter to remove any remaining fine particles.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Data Presentation: Thermodynamic Solubility
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Analytical Method |
|---|---|---|---|
| Deionized Water | 25 | HPLC-UV | |
| PBS (pH 7.4) | 37 | HPLC-UV | |
| Ethanol | 25 | HPLC-UV |
| DMSO | 25 | | HPLC-UV |
Workflow for Thermodynamic Solubility Determination
An In-depth Technical Guide to the Chemical Reactivity and Potential Reactions of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential synthetic applications of 5-Bromo-2-hydroxy-3-methylbenzaldehyde. This compound, with its unique substitution pattern on the benzene ring, offers a versatile platform for the synthesis of a wide range of derivatives, including Schiff bases, heterocyclic compounds, and biaryl systems, which are of significant interest in medicinal chemistry and materials science.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol | |
| Melting Point | 73-78 °C | [1] |
| Appearance | Solid | [1] |
| CAS Number | 33172-56-4 |
Core Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the hydroxyl group, and the bromine atom, all attached to a methyl-substituted benzene ring.
-
Aldehyde Group (-CHO): The aldehyde group is a primary site for nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by a variety of nucleophiles. However, the strong electron-donating resonance effect of the ortho-hydroxyl group can reduce the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates for nucleophilic additions compared to benzaldehydes lacking this feature[2].
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated by a base. It is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its potent electron-donating resonance effect[2]. This directing effect will primarily influence the position of any further substitution on the aromatic ring.
-
Bromo Group (-Br): The bromine atom is a deactivating, yet ortho, para-directing substituent for electrophilic aromatic substitution. Its primary synthetic utility lies in its ability to act as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Aromatic Ring: The overall electron density of the aromatic ring is influenced by the competing electronic effects of the substituents. The activating hydroxyl group generally dominates the deactivating effects of the bromo and aldehyde groups, making the ring more susceptible to electrophilic attack than unsubstituted benzaldehyde[2]. The methyl group provides a slight activating effect.
Potential Reactions and Experimental Protocols
This section details several key potential reactions of this compound, providing representative experimental protocols based on closely related compounds. Note: These protocols may require optimization for this specific substrate.
Schiff Base Formation
The condensation of the aldehyde with primary amines is a facile reaction that leads to the formation of Schiff bases (imines). These compounds are valuable ligands for the synthesis of metal complexes with potential biological activities.
References
historical discovery and background of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzaldehyde: Historical Context, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 33172-56-4), a key aromatic aldehyde derivative. The document delves into the historical context of its development, rooted in the broader history of salicylaldehyde chemistry. It offers a detailed, step-by-step synthesis protocol, including the underlying reaction mechanisms and purification strategies. Furthermore, this guide summarizes the compound's critical physicochemical properties and explores its applications as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. This paper is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this important chemical intermediate.
Introduction and Significance
This compound is a substituted aromatic aldehyde that belongs to the salicylaldehyde family. Its structure, featuring a hydroxyl group, an aldehyde, a methyl group, and a bromine atom on the benzene ring, provides multiple reactive sites, making it a highly valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for selective modifications, enabling the construction of more complex molecular architectures.[1]
The primary utility of this compound lies in its role as a precursor for the synthesis of a wide range of chemical entities, including potential therapeutics and agrochemicals.[1] The interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing aldehyde and bromo groups dictates its reactivity, particularly in electrophilic substitution and condensation reactions. Understanding its synthesis and properties is therefore crucial for chemists aiming to leverage its unique structural features in research and development.
Historical Context and Discovery
The discovery of this compound is not attributed to a single breakthrough moment but rather represents a logical progression in the field of synthetic organic chemistry. Its history is intrinsically linked to the development and functionalization of salicylaldehydes.
The Legacy of Salicylaldehydes
Salicylaldehyde (2-hydroxybenzaldehyde) itself is a naturally occurring compound and a cornerstone of organic synthesis.[2] Seminal 19th-century reactions, such as the Reimer-Tiemann and Duff reactions, provided the first reliable methods for introducing a formyl (-CHO) group ortho to a phenolic hydroxyl group, thereby creating the salicylaldehyde scaffold.[2][3] These early methods were pivotal, opening the door for the synthesis of a vast array of substituted hydroxybenzaldehydes.
Synthesis of the Precursor: 2-Hydroxy-3-methylbenzaldehyde
The immediate precursor to the title compound is 2-hydroxy-3-methylbenzaldehyde (also known as 3-methylsalicylaldehyde). Its synthesis from o-cresol follows the classic formylation reactions developed for phenols.[3] The challenge in these reactions is achieving ortho-selectivity to place the aldehyde group adjacent to the hydroxyl group, a feat accomplished by the aforementioned methods. The availability of 3-methylsalicylaldehyde provided the necessary starting material for further functionalization.
The Advent of this compound
With a reliable supply of 2-hydroxy-3-methylbenzaldehyde, the introduction of a bromine atom onto the aromatic ring was a logical subsequent step to create a more versatile synthetic intermediate. The synthesis of this compound is achieved through electrophilic aromatic substitution.
The regioselectivity of this bromination is dictated by the directing effects of the substituents already present on the ring:
-
Hydroxyl (-OH) Group: A strongly activating, ortho, para-director.
-
Methyl (-CH₃) Group: A weakly activating, ortho, para-director.
-
Aldehyde (-CHO) Group: A deactivating, meta-director.
The powerful activating and directing effect of the hydroxyl group dominates the reaction. It strongly activates the positions ortho (position 3, already occupied by the methyl group) and para (position 5) to itself. Consequently, the incoming electrophile (Br⁺) is directed predominantly to the open and highly activated C-5 position, yielding the desired product.
Synthesis and Methodologies
The preparation of this compound is typically performed via the direct bromination of 2-hydroxy-3-methylbenzaldehyde.
Detailed Experimental Protocol
This protocol is based on established procedures for the bromination of activated aromatic compounds.[4][5]
Materials:
-
2-hydroxy-3-methylbenzaldehyde
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Flask
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 to 1.1 equivalents) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. It is critical to maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A solid precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted bromine.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Reaction Mechanism
The core of the synthesis is an electrophilic aromatic substitution reaction.
-
Generation of Electrophile: Although Br₂ is nonpolar, its interaction with the electron-rich aromatic ring induces a dipole, allowing one bromine atom to act as an electrophile (Br⁺).
-
Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine atom. This attack preferentially occurs at the C-5 position due to the strong para-directing effect of the hydroxyl group. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (such as water or another molecule of the solvent) removes the proton from the C-5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound, along with HBr.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 33172-56-4 | [6][7][8] |
| Molecular Formula | C₈H₇BrO₂ | [1][6][7][8] |
| Molecular Weight | 215.04 g/mol | [6][8][9] |
| Appearance | Solid | [6] |
| Melting Point | 73-78 °C | [6] |
| Purity | Typically ≥98% (by GC) | [6] |
| Storage | Store in a cool, dry place | [1][6] |
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its value stems from the versatile reactivity of its functional groups.
-
Pharmaceutical Synthesis: The aldehyde group can undergo condensation reactions with amines to form Schiff bases, which are important ligands in coordination chemistry and are scaffolds for various therapeutic agents. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex carbon skeletons. For example, it is used in the synthesis of thiosemicarbazones, which have been investigated for their potential to inhibit the growth of cancer cells.[10]
-
Agrochemical Development: Similar to pharmaceuticals, the structural motif of this compound can be incorporated into novel pesticides and herbicides.[1]
-
Materials Science: It serves as a building block for creating novel materials and specialized chemical entities where its specific substitution pattern is required.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[7]
-
GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[7]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Store in a tightly closed container in a cool, dry place.[7]
-
Conclusion
This compound is a synthetically valuable compound whose existence is a testament to the systematic advancement of organic chemistry. While its "discovery" was an evolutionary step rather than a singular event, its importance is clear. By understanding its historical context, mastering its synthesis via electrophilic bromination, and appreciating its versatile reactivity, researchers can effectively utilize this compound as a key building block for the creation of novel and complex molecules with potential applications in medicine, agriculture, and materials science.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
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Taylor & Francis Online. (1982). Preparation of Salicylaldehydes via the Ortho-Lithio Derivatives of Methoxymethyl-Protected Phenols. Synthetic Communications. Retrieved from [Link]
- Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.
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National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
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Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]
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ResearchGate. (2012). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]
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Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved from [Link]
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ChemBK. (2024). 3-METHYLSALICYLALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.
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Science Info. (2023). Salicylaldehyde: Preparation, Properties, Reactions, Applications. Retrieved from [Link]
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chemeurope.com. (n.d.). Salicylaldehyde. Retrieved from [Link]
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Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]
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ResearchGate. (2015). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]
-
Filo. (2023). Question: What should be the product in the following reaction? 3-Hydrox... Retrieved from [Link]
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ResearchGate. (2000). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]
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comprehensive literature review on 5-Bromo-2-hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom on the benzene ring, offers multiple sites for chemical modification, making it a valuable building block for combinatorial chemistry and drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, a proposed synthesis protocol, and an overview of the potential, yet currently undocumented, biological activities based on related compounds. Due to the limited publicly available experimental data for this specific compound, this review also incorporates data from structurally similar molecules to provide a broader context and suggest potential avenues for future research.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33172-56-4 | [2] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Melting Point | 73-78 °C | [2] |
| Appearance | Solid (form not specified) | [2] |
| pKa (Predicted) | 7.96 | N/A |
Synthesis
Proposed Experimental Protocol: Bromination of 2-hydroxy-3-methylbenzaldehyde
Disclaimer: The following is a proposed experimental protocol based on the synthesis of structurally related compounds. It has not been experimentally validated for this specific reaction and should be optimized for safety and efficiency.
Materials:
-
2-hydroxy-3-methylbenzaldehyde
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Acetate (optional, as a scavenger for HBr)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For researchers planning to synthesize or work with this compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO) is expected between δ 9.5 and 10.5 ppm.
-
Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons.
-
A singlet for the methyl group (CH₃) protons is expected around δ 2.2-2.5 ppm.
-
A broad singlet for the hydroxyl proton (OH) with a chemical shift that can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
The aldehyde carbonyl carbon should appear between δ 190 and 200 ppm.
-
Aromatic carbons would be observed in the δ 110-160 ppm region. The carbon attached to the bromine would be significantly shifted.
-
The methyl carbon is expected to have a chemical shift in the range of δ 15-25 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
-
A broad absorption band for the O-H stretch of the phenolic hydroxyl group is expected around 3200-3400 cm⁻¹.
-
A strong, sharp absorption band for the C=O stretch of the aldehyde is predicted to be in the region of 1650-1680 cm⁻¹.
-
C-H stretching vibrations of the aromatic ring and methyl group will be observed around 2900-3100 cm⁻¹.
-
C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
The mass spectrum should show a prominent molecular ion peak (M⁺). Due to the presence of bromine, an M+2 peak with nearly equal intensity to the M⁺ peak is expected, which is characteristic of a monobrominated compound.
-
Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and the bromine atom.
Biological Activity and Potential Applications
There is currently no published research detailing the specific biological activities of this compound. However, the structural motifs present in this molecule are found in compounds with a wide range of biological effects. Derivatives of similar bromo-hydroxybenzaldehydes have been reported to exhibit antimicrobial and anti-inflammatory properties.[3]
The presence of the aldehyde group makes it a suitable precursor for the synthesis of Schiff bases, a class of compounds known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Potential Signaling Pathway Involvement (Hypothetical):
Given that derivatives of similar compounds have shown anti-inflammatory effects, it is plausible that this compound or its derivatives could interact with inflammatory signaling pathways. A hypothetical pathway is illustrated below.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Future Research Directions
The lack of extensive data on this compound presents numerous opportunities for future research:
-
Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS, and single-crystal X-ray diffraction).
-
Biological Screening: A broad biological screening of the compound and its derivatives (e.g., Schiff bases, esters) to identify potential therapeutic activities, such as antimicrobial, anti-inflammatory, antioxidant, or anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to establish clear structure-activity relationships, which can guide the design of more potent and selective drug candidates.
-
Computational Studies: In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to identify potential biological targets and assess the drug-likeness of the compound and its derivatives.
Conclusion
This compound is a chemical intermediate with significant potential for the development of new molecules in the pharmaceutical and agrochemical sectors. While there is a notable absence of detailed experimental data in the current literature, its structural features suggest that it could be a valuable precursor for a wide range of biologically active compounds. This technical review summarizes the known properties of this compound and provides a framework for future research, highlighting the need for a systematic investigation of its synthesis, characterization, and biological evaluation. The insights from such studies will be crucial in unlocking the full potential of this promising molecule.
References
A Theoretical and Computational Investigation of 5-Bromo-2-hydroxy-3-methylbenzaldehyde and Its Analogs: A Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study substituted benzaldehydes, with a specific focus on 5-Bromo-2-hydroxy-3-methylbenzaldehyde and its structurally similar analog, 5-Bromo-2-hydroxybenzaldehyde. Due to the limited specific research on the title compound, this paper leverages in-depth computational studies on its close analog to provide a robust framework for understanding its structural, vibrational, and electronic properties. This document details the computational protocols, presents key quantitative data in a structured format, and illustrates logical workflows, serving as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound is an aromatic organic compound with the molecular formula C₈H₇BrO₂.[1][2][3] Like other substituted salicylaldehydes, it is a valuable building block in organic synthesis.[1] Its structure makes it a key intermediate for creating more complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding the molecule's geometric, electronic, and spectroscopic properties at an atomic level is crucial for designing novel compounds with desired biological or material characteristics.
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating these properties. While comprehensive computational studies specifically on this compound are not extensively published, a thorough analysis of the closely related compound, 5-Bromo-2-hydroxybenzaldehyde (also known as 5-Bromosalicylaldehyde or 5-BSA), provides a strong and relevant foundation.[4][5][6] This analog has been scrutinized in detail both theoretically and experimentally, offering insights that can be logically extended to the title compound.[4][5][6] This guide will present the findings on 5-Bromo-2-hydroxybenzaldehyde as a model for understanding the likely properties and analytical workflow for this compound.
Methodologies and Protocols
The methods outlined below are based on comprehensive studies performed on 5-Bromo-2-hydroxybenzaldehyde and represent the standard approach for the theoretical and experimental analysis of such compounds.[4][6]
Computational Protocols
Theoretical calculations are typically performed using the Gaussian 09 software package.[4] The process, illustrated in the workflow diagram below, involves several key steps:
-
Geometry Optimization: The molecular structure is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set.[4][5][6] This level of theory is well-suited for obtaining accurate structural parameters. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7]
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated to predict the infrared (IR) spectrum. The Potential Energy Distribution (PED) is analyzed using the VEDA4 program to provide detailed assignments for the vibrational modes.[4]
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to determine the molecule's electronic charge transfer properties, kinetic stability, and reactivity.[4] The energy gap (ΔE = ELUMO - EHOMO) is a key parameter in this analysis.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to understand the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hybridization, which contribute to the molecule's overall stability.[5][6]
-
-
Software: Key software includes Gaussian 09 for core calculations, GaussView 5 for visualization, Multiwfn for generating plots like MEP, and VEDA4 for PED assignments.[4]
Experimental Protocols
Experimental validation is essential for corroborating computational findings.
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum for 5-Bromo-2-hydroxybenzaldehyde was recorded in the 4000–450 cm⁻¹ range using a Perkin Elmer Spectrum instrument with a KBr beam splitter.[4]
-
UV-Vis Spectroscopy: The UV-Visible absorption spectrum was measured in chloroform using a UV-1280 spectrophotometer, covering a range of 200–1100 nm.[4] The solvent effect on wavelength can also be analyzed by performing measurements in various solvents.[5]
Results and Discussion
This section presents quantitative data derived from the computational and experimental analysis of 5-Bromo-2-hydroxybenzaldehyde, which serves as a reliable model for this compound.
Molecular Geometry
The optimized geometric parameters (bond lengths and bond angles) are fundamental to understanding the molecule's structure. The calculated values for 5-Bromo-2-hydroxybenzaldehyde show good correlation with experimental data for similar compounds.[4] The presence of the intramolecular hydrogen bond between the hydroxyl group (O-H) and the carbonyl group (C=O) is a key feature, contributing to the planarity and stability of the molecule.
Table 1: Selected Geometric Parameters for 5-Bromo-2-hydroxybenzaldehyde (Data sourced from a DFT/B3LYP/6-311++G(d,p) study.[4])
| Parameter | Bond Length (Calculated, Å) | Parameter | Bond Angle (Calculated, °) |
| C1-C6 | 1.407 | C2-C1-C6 | 119.2 |
| C1-C2 | 1.411 | C1-C2-C3 | 121.4 |
| C2-C3 | 1.392 | C2-C3-C4 | 119.3 |
| C3-C4 | 1.395 | C3-C4-C5 | 120.5 |
| C4-C5 | 1.388 | C4-C5-C6 | 120.2 |
| C5-C6 | 1.401 | C1-C6-C5 | 119.3 |
| C=O | 1.229 | C1-C2-O10 | 122.3 |
| C-Br | 1.907 | C4-C5-Br12 | 119.5 |
Vibrational Analysis
The vibrational spectrum provides a fingerprint of the molecule. For a molecule like 5-Bromo-2-hydroxybenzaldehyde with 15 atoms, there are 39 fundamental vibrational modes.[7] Key characteristic vibrations include the O-H stretch, the C=O stretch of the aldehyde group, and various C-C and C-H stretching and bending modes within the aromatic ring.
Table 2: Key Vibrational Frequencies for 5-Bromo-2-hydroxybenzaldehyde (Data sourced from a DFT/B3LYP/6-311++G(d,p) study and experimental FT-IR.[4][8])
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
| O-H Stretch | ~3250 | ~3440 | Hydroxyl group |
| C-H Stretch (Aromatic) | 3078 | ~3070 | Aromatic C-H |
| C=O Stretch (Aldehyde) | 1687 | ~1660 | Carbonyl group |
| C-C Stretch (Aromatic) | 1568 - 1048 | 1570, 1470 | Aromatic ring |
Electronic Properties
The electronic properties dictate the molecule's reactivity and optical characteristics.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is primarily localized over the benzene ring and the oxygen atoms, indicating these are the primary sites of electron donation. The LUMO is distributed over the carbonyl group and the ring, suggesting this is the region for electron acceptance. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For 5-Bromo-2-hydroxybenzaldehyde, the most negative potential (red/yellow regions) is located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the likely sites for electrophilic attack. The hydrogen atoms represent regions of positive potential (blue regions).[5]
Table 3: Electronic Properties of 5-Bromo-2-hydroxybenzaldehyde (Data sourced from a DFT/B3LYP/6-311++G(d,p) study.[8])
| Property | Value |
| HOMO Energy | -6.67 eV |
| LUMO Energy | -2.15 eV |
| Energy Gap (ΔE) | 4.52 eV |
Implications for Drug Development
Substituted salicylaldehydes are precursors in the synthesis of Schiff bases, which are known for their wide range of biological activities, including antibacterial properties.[4][7] The computational analyses described here are crucial first steps in drug design.
-
Reactivity and Binding: MEP and FMO analyses help predict how the molecule might interact with biological targets like proteins. The identified electrophilic and nucleophilic sites guide the understanding of potential non-covalent interactions in an active site.
-
Molecular Docking: The optimized molecular structure serves as the input for molecular docking simulations. These simulations predict the preferred binding orientation and affinity of the molecule to a protein target, which is a cornerstone of rational drug design.[6]
-
Structure-Activity Relationship (SAR): By understanding the properties of the parent molecule, researchers can make targeted chemical modifications—such as adding the methyl group in the title compound—to enhance biological activity, improve bioavailability, or reduce toxicity.
Conclusion
This technical guide has detailed the standard computational and theoretical framework for analyzing this compound by using comprehensive data from its close structural analog, 5-Bromo-2-hydroxybenzaldehyde. The use of Density Functional Theory provides profound insights into the molecule's geometric, vibrational, and electronic characteristics. The presented data on bond lengths, vibrational modes, and frontier molecular orbitals, along with the outlined methodologies, offer a robust starting point for researchers. These computational approaches are indispensable tools in modern chemistry, enabling the prediction of molecular properties and guiding the synthesis and development of new chemical entities for applications in materials science and pharmacology.
References
- 1. This compound [myskinrecipes.com]
- 2. 33172-56-4 this compound AKSci 9924AL [aksci.com]
- 3. chemscene.com [chemscene.com]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
Spectroscopic Characterization of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-hydroxy-3-methylbenzaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopic analysis for analogous structures. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in the field of chemical analysis and drug development.
Predicted Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted quantitative data for each of these methods.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | Ar-OH |
| ~9.8 | Singlet | 1H | -CH O |
| ~7.6 | Doublet (d) | 1H | Ar-H |
| ~7.4 | Doublet (d) | 1H | Ar-H |
| ~2.3 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~196 | Carbonyl | C HO |
| ~158 | Aromatic | C -OH |
| ~138 | Aromatic | C -H |
| ~135 | Aromatic | C -H |
| ~128 | Aromatic | C -CH₃ |
| ~122 | Aromatic | C -CHO |
| ~118 | Aromatic | C -Br |
| ~16 | Alkyl | -C H₃ |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 (broad) | O-H Stretch | Phenolic -OH |
| ~2850, ~2750 | C-H Stretch | Aldehyde C-H |
| ~1680 (strong) | C=O Stretch | Aldehyde C=O |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Phenolic C-O |
| ~650 | C-Br Stretch | Aryl Bromide |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 214/216 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 213/215 | [M-H]⁺ |
| 185/187 | [M-CHO]⁺ |
| 135 | [M-Br]⁺ |
| 106 | [M-Br-CHO]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 to 32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulation of 1024 to 2048 scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.
Visualization of Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Workflow for Spectroscopic Structure Elucidation.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided protocols and predicted data offer a framework for researchers to design experiments and interpret their findings, ultimately contributing to advancements in chemical synthesis and drug discovery.
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the melting and boiling points of 5-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS No. 33172-56-4), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Beyond a simple recitation of values, this document delves into the theoretical underpinnings and practical methodologies for the determination of these critical physicochemical properties, ensuring a robust understanding for research and development applications.
Introduction to this compound
This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a hydroxyl group ortho to the aldehyde and a bromine atom and a methyl group on the benzene ring, imparts specific chemical reactivity and physical properties that are of significant interest in organic synthesis. The purity of this compound is paramount in drug development and other applications, and its melting point serves as a crucial, readily determinable indicator of purity.
Physicochemical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 215.04 g/mol | --INVALID-LINK-- |
| Melting Point | 73-78 °C | --INVALID-LINK-- |
| Boiling Point | Not experimentally determined. Expected to be high and may decompose at atmospheric pressure. | |
| Appearance | Solid | --INVALID-LINK-- |
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The observed melting point range of 73-78 °C for this compound is indicative of a solid material at room temperature.[1] Impurities in a sample will typically depress the melting point and broaden the melting range. Therefore, a sharp melting point within the specified range is a strong indicator of high purity.
Boiling Point: Considerations for a High Molecular Weight Aromatic Aldehyde
-
Dipole-dipole interactions: Arising from the polar carbonyl group of the aldehyde and the hydroxyl group.[2]
-
Hydrogen bonding: The hydroxyl group can participate in intermolecular hydrogen bonding, which significantly increases the energy required to transition to the gas phase.
-
Van der Waals forces: These forces increase with the size and surface area of the molecule. The presence of a bromine atom and the overall size of the molecule contribute to significant van der Waals interactions.
Given these strong intermolecular forces, the boiling point of this compound is expected to be substantially high. It is plausible that the compound may decompose at or before reaching its boiling point at atmospheric pressure. Therefore, for purification or distillation, vacuum distillation would be the required technique to lower the boiling temperature and prevent thermal degradation.
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the melting and boiling points of this compound. These protocols are designed to be self-validating, with an emphasis on accuracy and reproducibility.
Synthesis and Purification of this compound (A Representative Protocol)
Materials:
-
2-Hydroxy-3-methylbenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Sodium Acetate
-
Dichloromethane
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxy-3-methylbenzaldehyde and sodium acetate in glacial acetic acid.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
Melting Point Determination
The melting point of the purified this compound can be determined using a capillary melting point apparatus.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should have a sharp melting range of 1-2 °C.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro-method)
As the boiling point of this compound is expected to be high, a micro-boiling point determination method using a Thiele tube is appropriate. This method requires a small amount of sample.
Materials:
-
This compound
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with mineral oil
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place a few drops of the molten compound (if solid at room temperature) or a small amount of the liquid into the small test tube.
-
Capillary Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the thermometer and the attached test tube in the Thiele tube, ensuring the side arm is heated gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
References
Potential Biological Activities of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 5-Bromo-2-hydroxy-3-methylbenzaldehyde is limited in publicly available scientific literature. This guide provides an in-depth overview of its potential biological activities based on studies of structurally similar compounds, particularly its isomers and other substituted benzaldehyde derivatives. The experimental protocols and potential mechanisms described herein are intended to serve as a foundation for future research into this specific molecule.
Introduction
This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a hydroxyl group, a bromine atom, and a methyl group on the benzaldehyde core, suggests a potential for diverse biological activities. The presence of the phenolic hydroxyl group and the aldehyde function makes it a versatile scaffold for chemical modification and a candidate for interacting with biological targets. This document explores the potential antimicrobial, anti-inflammatory, and anticancer activities of this compound, drawing parallels from closely related molecules. It also outlines detailed experimental protocols to facilitate the investigation of these potential activities.
Potential Biological Activities
Based on the biological profiles of its structural analogs, this compound is hypothesized to possess the following activities:
Anti-inflammatory Activity
A structural isomer, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has demonstrated significant anti-inflammatory properties. This suggests that this compound may exert similar effects. The proposed mechanism involves the suppression of key inflammatory pathways.
Supporting Evidence from a Structural Isomer:
Studies on 5-bromo-2-hydroxy-4-methyl-benzaldehyde have shown that it can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is achieved through the inactivation of the ERK, p38, and NF-κB signaling pathways[1]. Specifically, BHMB was found to:
-
Suppress the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).
-
Reduce the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Given the structural similarity, it is plausible that this compound could also modulate these pathways.
Antimicrobial Activity
Derivatives of closely related brominated salicylaldehydes have been reported to exhibit antimicrobial properties. Schiff bases and their metal complexes, which can be readily synthesized from 5-bromosalicylaldehyde, have shown a broad spectrum of antimicrobial activity.
Quantitative Data for Derivatives of a Related Compound:
The following table summarizes the antimicrobial activity of benzamide derivatives of a related compound, 5-bromo-2-hydroxybenzamide, against several Gram-positive bacterial strains.
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
Data from studies on 5-Bromo-2-hydroxy-benzamide derivatives[2].
These findings suggest that derivatization of the this compound core structure could lead to compounds with significant antimicrobial potential.
Anticancer Activity
Derivatives of other brominated hydroxybenzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. For instance, benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from 2-bromo-5-hydroxybenzaldehyde, have shown potential anticancer activity. Furthermore, gallium (III) complexes of 5-bromosalicylaldehyde benzoylhydrazones have exhibited cytotoxic activity against leukemic cell lines[3].
Quantitative Data for Derivatives of a Related Compound:
The table below presents the cytotoxic activity (IC50 values) of benzyloxybenzaldehyde derivatives against human leukemia (HL-60) cells.
| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC50 (µM) |
| 17 | H | H | >10 |
| 28 | 5-Cl | H | 8.2 |
| 26 | 4-OCH3 | H | 9.5 |
| 27 | 5-OCH3 | H | 9.5 |
| 29 | H | 3-OCH3 | <1 |
| 30 | H | 2-Cl | 1-10 |
| 31 | H | 4-Cl | 1-10 |
Data for benzyloxybenzaldehyde derivatives structurally related to compounds synthesizable from 2-Bromo-5-hydroxybenzaldehyde[4].
These results indicate that modifications of the hydroxyl group in the bromo-hydroxybenzaldehyde scaffold can lead to potent anticancer agents.
Proposed Signaling Pathways and Mechanisms
Based on studies of its isomer, this compound may exert its anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.
Experimental Protocols
To validate the potential biological activities of this compound, the following experimental protocols are recommended.
General Experimental Workflow
The following diagram illustrates a typical workflow for the biological evaluation of this compound.
Anti-inflammatory Activity Assays
4.2.1. Cell Culture RAW 264.7 macrophage cells can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
4.2.2. Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite in the supernatant using the Griess reagent.
4.2.3. Measurement of Prostaglandin E2 (PGE2) Production
-
Follow steps 1-3 from the NO production assay.
-
Measure the concentration of PGE2 in the cell culture supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
4.2.4. Western Blot Analysis for iNOS, COX-2, and MAPK/NF-κB Signaling
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with the test compound and stimulate with LPS.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-NF-κB p65, and total-NF-κB p65.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC)
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay for Cytotoxicity)
-
Seed cancer cells (e.g., HeLa, A549, HL-60) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While direct evidence for the biological activities of this compound is currently lacking, the data from structurally related compounds strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents. Its structural isomer, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, exhibits potent anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. Furthermore, derivatives of similar bromo-hydroxybenzaldehydes have shown promising antimicrobial and anticancer activities.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research efforts should focus on synthesizing this compound and its derivatives, followed by comprehensive in vitro and in vivo studies to elucidate their precise biological activities and mechanisms of action. Such investigations will be crucial in determining the therapeutic potential of this and related compounds in the fields of inflammation, infectious diseases, and oncology.
References
- 1. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 5-Bromo-2-hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry. Those derived from substituted salicylaldehydes, such as 5-Bromo-2-hydroxy-3-methylbenzaldehyde, have garnered considerable interest due to their wide range of biological activities. The incorporation of a bromine atom and hydroxyl group on the aromatic ring can significantly modulate the electronic and steric properties of these molecules, enhancing their therapeutic potential. These Schiff bases and their metal complexes have demonstrated promising antimicrobial, anticancer, and antioxidant properties, making them attractive candidates for further investigation in drug discovery and development.[1][2][3]
This document provides detailed protocols for the synthesis of Schiff bases using this compound and their subsequent biological evaluation.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction is often catalyzed by a few drops of acid and proceeds under reflux.
General Synthetic Protocol
A general and efficient method for the synthesis of these Schiff bases involves the following steps:
-
Dissolution of Aldehyde: Dissolve one equivalent of this compound in absolute ethanol in a round-bottom flask with gentle heating and stirring.
-
Dissolution of Amine: In a separate beaker, dissolve one equivalent of the desired primary amine in absolute ethanol.
-
Reaction Mixture: Add the amine solution dropwise to the aldehyde solution with continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4]
-
Reflux: Attach a reflux condenser to the flask and reflux the mixture for 2-4 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.[4][5]
Synthesis of Metal Complexes
The biological activity of Schiff bases can often be enhanced by chelation with metal ions.
-
Ligand Solution: Dissolve the synthesized Schiff base ligand in hot absolute ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve the respective metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂) in absolute ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux: Reflux the reaction mixture for 4-6 hours, during which a colored precipitate of the metal complex will form.
-
Isolation and Purification: Cool the mixture to room temperature, collect the solid complex by vacuum filtration, wash with ethanol and then diethyl ether, and dry in a desiccator.[4]
Biological Applications and Evaluation Protocols
Schiff bases derived from this compound and their metal complexes have shown significant potential as antimicrobial, anticancer, and antioxidant agents.
Antimicrobial Activity
These compounds have been evaluated against a range of bacterial and fungal strains. The presence of the bromo and hydroxyl groups is believed to contribute to their antimicrobial efficacy.[1]
Protocol 1: Agar Well Diffusion Method
This method is used to determine the zone of inhibition of the synthesized compounds against various microorganisms.
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving.
-
Plate Preparation: Pour the sterile agar into sterile Petri plates and allow them to solidify.
-
Inoculation: Spread 100 µL of the microbial suspension evenly onto the surface of the agar plates.
-
Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add 100 µL of each test compound solution (dissolved in a suitable solvent like DMSO) into separate wells.
-
Controls: Use a standard antibiotic/antifungal disc as a positive control and a well with 100 µL of the solvent as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.[4]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Stock Solution: Prepare a stock solution of the synthesized Schiff base in DMSO.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solution in a suitable broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum) and a negative control (broth only). A standard antimicrobial drug should be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Observation: The MIC is the lowest concentration of the compound that shows no visible turbidity.[1]
Table 1: Antimicrobial Activity of Representative Schiff Bases and their Metal Complexes
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff base of 5-bromosalicylaldehyde and p-toluidine complex with Ni(II) | P. aeruginosa | - | - | [1] |
| Schiff base of 5-bromosalicylaldehyde and p-toluidine complex with Zn(II) | E. coli | - | - | [1] |
| Sulfamethoxazole-salicylaldehyde Schiff base | Rapidly Growing Mycobacteria | - | 0.61 - 1.22 | [1] |
| (E)-ethyl-4-(5-bromo-2-hydroxybenzylidene amino)benzoate | Gram-positive & Gram-negative bacteria | Not specified | Not specified | [6] |
Note: Data is representative and compiled from various sources on structurally related Schiff base metal complexes. Specific values for this compound derivatives may vary.
Anticancer Activity
Many Schiff bases and their metal complexes exhibit potent cytotoxic effects against various cancer cell lines.[4][7][8]
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity and thereby cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Hep-G2) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base derivatives and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.[4]
Table 2: Anticancer Activity (IC50 in µM) of Representative Schiff Base Metal Complexes
| Compound | MCF-7 (Breast Cancer) | Hep-G2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Ligand | >100 | >100 | >100 | [4] |
| Cu(II) Complex | 15.2 | 20.5 | 25.8 | [4] |
| Co(II) Complex | 25.8 | 32.1 | 38.4 | [4] |
| Ni(II) Complex | 30.1 | 38.7 | 45.2 | [4] |
| Zn(II) Complex | 22.5 | 28.9 | 33.7 | [4] |
| Cisplatin (Control) | 8.5 | 10.2 | 12.1 | [4] |
| Gallium(III) Complex 1 | 1.31 (HL-60) | - | - | [9] |
| Gallium(III) Complex 2 | 1.14 (SKW-3) | - | - | [9] |
Note: Data is representative of similar Schiff base metal complexes and indicates potential activity.
Signaling Pathway in Anticancer Activity
The anticancer activity of some salicylaldehyde-derived Schiff bases has been linked to the induction of apoptosis through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.
Antioxidant Activity
The phenolic hydroxyl group in the Schiff base ligand contributes to its antioxidant capacity, which can be evaluated by its ability to scavenge free radicals.
Protocol 4: DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Test Solutions: Prepare various concentrations of the test compounds in methanol.
-
Reaction: Add the test compound solutions to the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Control: Use ascorbic acid as a standard antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[4]
Table 3: Antioxidant Activity (DPPH Radical Scavenging, IC50 in µg/mL)
| Compound | IC50 (µg/mL) | Reference |
| Ligand | 85 | [4] |
| Cu(II) Complex | 35 | [4] |
| Co(II) Complex | 48 | [4] |
| Ni(II) Complex | 55 | [4] |
| Zn(II) Complex | 42 | [4] |
| Ascorbic Acid (Control) | 15 | [4] |
Note: Data is representative of similar Schiff base metal complexes.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds with diverse and potent biological activities. The synthetic protocols provided are robust and can be adapted for the preparation of a wide array of derivatives. The subsequent evaluation of their antimicrobial, anticancer, and antioxidant properties through the detailed assays can aid in the identification of lead compounds for further development in the pharmaceutical industry. The enhanced activity often observed in their metal complexes further underscores the therapeutic potential of this chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 9. mdpi.com [mdpi.com]
Applications in the Synthesis of Pharmaceutical Intermediates: Advanced Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pharmaceutical intermediates is a cornerstone of modern drug development. The efficiency, selectivity, and sustainability of these synthetic routes are critical factors in bringing new therapies to market. This document provides detailed application notes and protocols for three cutting-edge methodologies: photoredox catalysis, C-H activation, and continuous flow chemistry, showcasing their application in the synthesis of high-value intermediates for antiviral and kinase inhibitor drugs.
Photoredox Catalysis in the Synthesis of a JAK2 Inhibitor Intermediate
Application Note: The functionalization of heterocyclic cores is a frequent challenge in medicinal chemistry. Photoredox catalysis has emerged as a powerful tool to forge challenging bonds under mild conditions.[1][2] This note details the application of visible-light photoredox catalysis for the direct C-H functionalization of an imidazopyridazine core, a key intermediate in the synthesis of the Janus kinase 2 (JAK2) inhibitor, LY2784544.[3][4] This method avoids harsh reagents and provides high selectivity for the desired product.[1]
Quantitative Data Summary: Optimization of the Photoredox Reaction
The following table summarizes the optimization of the photoredox coupling of N-methylmorpholine to the imidazopyridazine core.
| Entry | Photocatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ir(ppy)₃ | K₂CO₃ | DMA | 25 | 8 | 43 |
| 2 | Ir(ppy)₃ | Cs₂CO₃ | DMA | 25 | 8 | 55 |
| 3 | Ir(ppy)₃ | DBU | DMA | 25 | 8 | 62 |
| 4 | Ru(bpy)₃(PF₆)₂ | DBU | DMA | 25 | 8 | 35 |
| 5 | Ir(ppy)₃ | DBU | MeCN | 25 | 8 | 48 |
| 6 | Ir(ppy)₃ | DBU | DMA | 5 | 12 | 75 |
Experimental Protocol: Synthesis of the LY2784544 Intermediate
Materials:
-
Imidazo[1,2-b]pyridazine starting material
-
N-methylmorpholine (NMM)
-
fac-Ir(ppy)₃ (photocatalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylacetamide (DMA), anhydrous
-
Blue LED light source (450 nm)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-b]pyridazine starting material (1.0 equiv).
-
Add the photocatalyst, fac-Ir(ppy)₃ (1.0 mol %).
-
The vessel is sealed, evacuated, and backfilled with argon three times.
-
Add anhydrous DMA, followed by N-methylmorpholine (20 equiv) and DBU (1.0 equiv) via syringe.
-
The reaction mixture is thoroughly degassed by sparging with argon for 15 minutes.
-
The reaction vessel is placed in a cooling bath at 5 °C and positioned approximately 5 cm from a blue LED light source.
-
The reaction is stirred and irradiated for 12 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired functionalized intermediate.
Signaling Pathway: JAK-STAT Pathway
The synthesized intermediate is a precursor to a JAK2 inhibitor. JAK2 is a key enzyme in the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[5][6][7] Inhibiting JAK2 can block the downstream signaling cascade.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.
C-H Activation in the Synthesis of Pyrazole-Based Kinase Inhibitor Scaffolds
Application Note: The pyrazole moiety is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[8] Traditional methods for synthesizing substituted pyrazoles often require pre-functionalized starting materials. Direct C-H activation offers a more atom-economical and efficient alternative for the synthesis of these important intermediates. This note describes a rhodium-catalyzed C-H activation/annulation cascade to construct N-methoxyisoquinolinediones from N-methoxybenzamides, which can serve as precursors to various kinase inhibitors.
Quantitative Data Summary: Optimization of Rh(III)-Catalyzed C-H Activation
The following table presents data from the optimization of the rhodium-catalyzed C-H activation and cyclization reaction.
| Entry | Rh(III) Catalyst (mol%) | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (2.5) | AgSbF₆ | - | DCE | 80 | 45 |
| 2 | --INVALID-LINK--₂ (5) | - | - | DCE | 80 | 62 |
| 3 | [CpRhCl₂]₂ (2.5) | Cu(OAc)₂ | NaOAc | DCE | 80 | 78 |
| 4 | [CpRhCl₂]₂ (2.5) | Ag₂CO₃ | - | Toluene | 100 | 51 |
| 5 | [CpRhCl₂]₂ (2.5) | AgSbF₆ | PivOH | DCE | 60 | 85 |
| 6 | [CpRhCl₂]₂ (2.5) | AgSbF₆ | PivOH | MeOH | 60 | 33 |
Cp = pentamethylcyclopentadienyl; DCE = 1,2-dichloroethane; PivOH = pivalic acid
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Methoxyisoquinolinedione
Materials:
-
N-methoxybenzamide derivative
-
α-diazotized Meldrum's acid
-
[Cp*RhCl₂]₂
-
AgSbF₆
-
Pivalic acid (PivOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine the N-methoxybenzamide (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Add anhydrous DCE, followed by pivalic acid (1.0 equiv).
-
To the stirred solution, add a solution of the α-diazotized Meldrum's acid (1.2 equiv) in anhydrous DCE dropwise over 1 hour at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude material is purified by flash column chromatography on silica gel to yield the N-methoxyisoquinolinedione product.
Signaling Pathway: EGFR Signaling
Many pyrazole-based inhibitors target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[9] Dysregulation of the EGFR signaling pathway is a common driver of cancer cell proliferation and survival.[10][11][12]
Caption: Overview of the EGFR signaling pathway, a common target for pyrazole-based kinase inhibitors.
Continuous Flow Chemistry for the Synthesis of an Antiviral Intermediate
Application Note: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.[13][14][15] This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.[16] This note describes a multi-step continuous flow synthesis of a key chiral intermediate for the antidepressant drug Paroxetine, which has also been investigated for its potential antiviral properties. The process utilizes robust catalysts and intensified flow conditions to achieve high throughput and stereoselectivity with minimal solvent usage.[13]
Experimental Protocol: Multi-step Flow Synthesis of a Paroxetine Intermediate
General Setup: The flow system consists of multiple syringe pumps for reagent delivery, T-mixers for combining reagent streams, and heated reactor coils made of PFA or PTFE tubing. Back-pressure regulators are used to maintain the system under pressure, allowing for heating solvents above their boiling points.
Step 1: Reductive Amination
-
A solution of the starting aldehyde in a suitable solvent (or neat) is loaded into a syringe pump.
-
A second syringe pump is loaded with a solution of the amine.
-
The two streams are pumped at defined flow rates and combined in a T-mixer.
-
The combined stream enters a heated reactor coil (e.g., 10 mL volume, 100 °C) for a specific residence time (e.g., 10 minutes) to form the imine intermediate.
Step 2: Lactamization
-
The output stream from Step 1 is directly fed into a second T-mixer.
-
A third syringe pump delivers a solution of the cyclizing agent.
-
The new mixture flows through a second heated reactor coil (e.g., 20 mL volume, 120 °C) with a defined residence time (e.g., 20 minutes) to effect the lactamization.
Step 3: Reduction
-
The effluent from Step 2 is cooled and then mixed with a reducing agent stream (e.g., borane solution) delivered by a fourth pump.
-
This final mixture passes through a third reactor coil (may be at room temperature or heated) to complete the reduction to the final chiral piperidine intermediate.
-
The product stream is collected, and the final product is isolated after an offline quench and purification.
Quantitative Data Summary: Flow Synthesis Parameters
| Step | Reagents | Flow Rate (mL/min) | Reactor Vol. (mL) | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Aldehyde, Amine | 0.5 + 0.5 | 10 | 100 | 10 | >95 (conv.) |
| 2 | Imine, Cyclizing Agent | 1.0 + 0.2 | 20 | 120 | ~17 | ~90 |
| 3 | Lactam, Reductant | 1.2 + 0.5 | 15 | 25 | ~9 | ~85 (isolated) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the multi-step synthesis.
Caption: Workflow for a multi-step continuous flow synthesis of a pharmaceutical intermediate.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 13. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 14. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00252E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. jst.org.in [jst.org.in]
The Synthetic Versatility of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: A Guide to its Application in Organic Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, substituted salicylaldehydes represent a privileged scaffold due to their inherent reactivity and the diverse functionalities they can introduce. This guide focuses on a particularly valuable derivative, 5-Bromo-2-hydroxy-3-methylbenzaldehyde , detailing its applications as a versatile precursor in the synthesis of Schiff bases, chalcones, and coumarins. We will explore not only the synthetic protocols but also the underlying mechanistic principles and the significant biological activities exhibited by the resulting compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Physicochemical Properties and Synthetic Potential
This compound is a solid organic compound characterized by the presence of an aldehyde, a hydroxyl group, a bromine atom, and a methyl group on the benzene ring. This unique combination of functional groups dictates its reactivity and makes it a valuable starting material for a variety of organic transformations.
| Property | Value |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.05 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | Aldehyde (-CHO), Hydroxyl (-OH), Bromo (-Br), Methyl (-CH₃) |
The aldehyde group serves as an electrophilic center, readily participating in condensation reactions. The ortho-hydroxyl group can act as a nucleophile and is crucial for the formation of heterocyclic systems like coumarins. The bromine atom provides a site for further functionalization, for instance, through cross-coupling reactions, and can also enhance the biological activity of the resulting molecules. The methyl group can influence the steric and electronic properties of the molecule and its derivatives.
Application in the Synthesis of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with a wide range of applications, including in catalysis and as biologically active agents.[1] The synthesis of Schiff bases from this compound is a straightforward condensation reaction with primary amines.
Mechanistic Insight: The Formation of the Azomethine Bond
The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule, often catalyzed by a small amount of acid, to yield the stable Schiff base.
Caption: General mechanism for Schiff base formation.
Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and an aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol) in anhydrous ethanol (e.g., 30 mL).
-
To this solution, add the substituted aniline (e.g., 10 mmol) in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[2][3]
Application Note: Antimicrobial Activity of Schiff Base Derivatives
Schiff bases derived from substituted salicylaldehydes have demonstrated significant antimicrobial properties.[4][5][6] The presence of the azomethine group is often crucial for their biological activity. Metal complexes of these Schiff bases can exhibit enhanced antimicrobial effects compared to the free ligands.[7][8]
Table of Antimicrobial Activity for Structurally Related Schiff Base Metal Complexes
| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| Cu(II) Complex | 12 | 15 |
| Co(II) Complex | 10 | 13 |
| Ni(II) Complex | 11 | 14 |
| Fe(II) Complex | 14 | 16 |
Note: Data is for a Schiff base derived from 5-Bromosalicylaldehyde, a close structural analogue. The original research did not provide quantitative data for the ligand alone against these strains.[9]
Application in the Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors in the biosynthesis of flavonoids and are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[10][11] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.
Mechanistic Insight: The Claisen-Schmidt Condensation
This base-catalyzed reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone (chalcone).
Caption: General mechanism for Chalcone synthesis.
Protocol: Synthesis of a Chalcone Derivative
This protocol outlines a standard laboratory procedure for the synthesis of a chalcone derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40% aqueous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask.
-
Add this compound (e.g., 10 mmol) to the solution.
-
Cool the mixture in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure crystals.[12][13][14]
A greener alternative involves a solvent-free grinding method where the reactants and a solid base (e.g., NaOH or KOH) are ground together in a mortar and pestle.[15][16]
Application Note: Anticancer Activity of Chalcone Derivatives
Many chalcone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[17][18][19] The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles, leading to cellular apoptosis.
Table of Anticancer Activity (IC₅₀ in µM) for Structurally Related Chalcones
| Compound Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 2-hydroxy-3-nitro-5-bromochalcone | > 100 | > 100 |
| 2-hydroxy-3-nitro-5-chlorochalcone | > 100 | > 100 |
| 2-hydroxy-3-nitro-5-methylchalcone | > 100 | > 100 |
Note: The data presented is for 2-hydroxy-3-nitrochalcones with different substitutions at the 5-position, indicating that the specific substitution pattern is critical for anticancer activity.[19] Further screening of derivatives of this compound is warranted.
Application in the Synthesis of Coumarins
Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic compounds found in many plants. They are known for their diverse pharmacological properties, including anticoagulant, antioxidant, and anti-inflammatory activities.[20] The Knoevenagel condensation is a classical and efficient method for synthesizing coumarins from salicylaldehydes.
Mechanistic Insight: The Knoevenagel Condensation for Coumarin Synthesis
The reaction is typically catalyzed by a weak base (e.g., piperidine) and involves the condensation of a salicylaldehyde with a compound containing an active methylene group (e.g., diethyl malonate). The initial Knoevenagel condensation product undergoes an intramolecular trans-esterification (cyclization) to form the stable coumarin ring system.[21]
Caption: General mechanism for Coumarin synthesis.
Protocol: Microwave-Assisted Synthesis of a Coumarin Derivative
Microwave-assisted organic synthesis offers several advantages, including shorter reaction times and often higher yields.[22]
Materials:
-
This compound (1.0 eq)
-
Diethyl Malonate (1.1 eq)
-
Piperidine (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix this compound (e.g., 10 mmol), diethyl malonate (e.g., 11 mmol), and a catalytic amount of piperidine (e.g., 0.2 mmol).
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).[22][23]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can often be purified by direct recrystallization from a suitable solvent like ethanol.
Application Note: Greener Synthesis of Coumarins
Recent research has focused on developing more environmentally friendly methods for coumarin synthesis. This includes the use of deep eutectic solvents (DES) which can act as both the solvent and catalyst, leading to high yields and a greener reaction profile.[20] Ultrasound irradiation has also been employed to promote the Knoevenagel condensation for coumarin synthesis.[20]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for the efficient construction of a variety of important molecular scaffolds, including Schiff bases, chalcones, and coumarins. The derivatives of this compound have shown significant potential in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable compound.
References
-
Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]
- Saeed, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(5), 6184-6196.
- BenchChem. (2025).
- Dutta, P., et al. (2015). Synthesis and Characterization of Some Bromo Substituted Chalcone by the Green Synthesis Way (Grinding Method) and Aurones 2-Benzylidine-1-Benzofuran-3-One by Cyclization Method. World Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 1590-1597.
- Saeed, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(5), 6184-6196.
- Leal, E., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4099.
- The Royal Society of Chemistry. (2017).
- Šavari, M., & Gaber, M. (2022).
- Usharani, M., et al. (2017). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Modern Research in Science and Technology, 1(2), 29-34.
- Kumar, P., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 7(4), 3197-3219.
-
G, K. S. (n.d.). Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction. Retrieved from [Link]
- Salehi, B., et al. (2019). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 24(22), 4033.
- AlDamen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1542-S1548.
- Ghamdi, M. A., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(2), 153.
- BenchChem. (2025).
- Chemical Review and Letters. (2025).
- Gomathi, M., et al. (2015). Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. International Journal of ChemTech Research, 8(4), 1733-1740.
- S, A., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Journal of Molecular Structure, 1257, 132616.
- AlDamen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1542-S1548.
- Singh, A., et al. (2011). Synthesis of Chalcone and Their Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 2(5), 1262-1267.
- Kuddushi, M. M. Y., et al. (2018). Synthesis and Characterization of Schiff Base Aniline with 5-Bromo-2-Hydroxyl Benzaldehyde and Their Metal Complexes. International Journal of Recent Scientific Research, 9(4), 26026-26030.
- Kuddushi, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling, 31(1), 1-21.
-
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents. (n.d.).
- BenchChem. (2025).
- Kuddushi, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling, 31(1), 1-21.
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Synthesis of Heterocyclic Compounds from 5-Bromo-2-hydroxy-3-methylbenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-Bromo-2-hydroxy-3-methylbenzaldehyde as a key starting material. The synthesized compounds, including coumarins, chalcones, chromones, and Schiff bases, are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Synthesis of Coumarin Derivatives
Coumarins are a prominent class of benzopyrones widely recognized for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The synthesis of coumarin derivatives from this compound can be efficiently achieved through condensation reactions with active methylene compounds.
Application Notes: Knoevenagel Condensation for Coumarin Synthesis
The Knoevenagel condensation provides a versatile and high-yielding route to 3-substituted coumarin derivatives.[1] This reaction involves the base-catalyzed condensation of this compound with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, followed by intramolecular cyclization. The choice of the active methylene compound allows for the introduction of various substituents at the 3-position of the coumarin ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. The use of green solvents and catalysts, such as deep eutectic solvents (DES), has been reported to provide high yields (61–96%) for the synthesis of coumarins from substituted salicylaldehydes.[1]
Experimental Protocol: Synthesis of 6-Bromo-8-methyl-2-oxo-2H-chromene-3-carboxylate Derivatives (via Knoevenagel Condensation)
This protocol describes the synthesis of a 6-bromo-8-methylcoumarin derivative using diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
Data Presentation:
| Starting Material | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |
| This compound | Diethyl malonate | Piperidine | Ethanol | Reflux, 4-6 h | Ethyl 6-bromo-8-methyl-2-oxo-2H-chromene-3-carboxylate | High |
| This compound | Ethyl acetoacetate | Piperidine | Ethanol | Reflux, 4-6 h | 3-Acetyl-6-bromo-8-methyl-2H-chromen-2-one | High |
| 5-Bromosalicylaldehyde | Dimethyl malonate | Choline chloride/Zinc chloride (DES) | DES | 100 °C | Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 61-96[1] |
Visualization:
Caption: Knoevenagel condensation for coumarin synthesis.
Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]
Application Notes: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones.[3][4] It involves the base-catalyzed reaction between an aromatic aldehyde (this compound) and a ketone (e.g., acetophenone). The reaction can be performed under various conditions, including solvent-free grinding, which aligns with the principles of green chemistry.[5] The resulting α,β-unsaturated ketone scaffold is a versatile template for further chemical modifications to generate diverse heterocyclic systems.
Experimental Protocol: Synthesis of (E)-1-Aryl-3-(5-bromo-2-hydroxy-3-methylphenyl)prop-2-en-1-one
This protocol outlines the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Sodium hydroxide (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with constant stirring.
-
Continue stirring at room temperature for several hours or overnight. The progress of the reaction can be monitored by TLC.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Data Presentation:
| Aldehyde | Ketone | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |
| This compound | Acetophenone | NaOH | Ethanol | Room Temp, 12h | (E)-3-(5-Bromo-2-hydroxy-3-methylphenyl)-1-phenylprop-2-en-1-one | Good |
| This compound | 4'-Methoxyacetophenone | NaOH | Ethanol | Room Temp, 12h | (E)-3-(5-Bromo-2-hydroxy-3-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Good |
| This compound | Acetophenone | NaOH | Solvent-free | Grinding, 10 min | (E)-3-(5-Bromo-2-hydroxy-3-methylphenyl)-1-phenylprop-2-en-1-one | High[5] |
Visualization:
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Synthesis of Chromone Derivatives
Chromones are isomers of coumarins and are also important scaffolds in medicinal chemistry, exhibiting a range of biological activities. Their synthesis can be achieved through various methods, often involving the cyclization of a precursor derived from a 2-hydroxyacetophenone derivative.
Application Notes: Synthesis of Chromones
The synthesis of chromones from this compound is a multi-step process. A common strategy involves the initial formation of a chalcone, which then undergoes oxidative cyclization to yield the chromone ring. Another approach is the Baker-Venkataraman rearrangement. Given the starting material is an aldehyde, a more direct route would involve its conversion to the corresponding 2-hydroxy-acetophenone derivative, which can then be used in standard chromone syntheses. For instance, reaction with an appropriate reagent to introduce a two-carbon unit, followed by cyclization.
General Synthetic Strategy for Chromones
A plausible route from this compound to a chromone derivative would involve:
-
Protection of the hydroxyl group.
-
Conversion of the aldehyde to a ketone (e.g., via Grignard reaction followed by oxidation).
-
Deprotection of the hydroxyl group to yield a 2-hydroxyacetophenone derivative.
-
Reaction with a suitable reagent (e.g., N,N-dimethylformamide dimethyl acetal or an acid anhydride and its salt) to form the chromone ring.
Visualization:
Caption: General workflow for chromone synthesis.
Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are synthesized by the condensation of a primary amine with an aldehyde or ketone. They are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7]
Application Notes: Schiff Base Formation
The reaction of this compound with various primary amines provides a straightforward route to a wide range of Schiff bases. The presence of the hydroxyl group and the bromine atom in the salicylaldehyde moiety can enhance the biological activity of the resulting Schiff bases and their metal complexes. These compounds are valuable ligands in coordination chemistry and can be used to prepare metal complexes with potential therapeutic applications.
Experimental Protocol: Synthesis of Schiff Bases
This protocol describes the general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst (this may not be necessary for all amines).
-
Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated Schiff base, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, the product can be isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Data Presentation:
| Aldehyde | Amine | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |
| This compound | Aniline | Acetic Acid (cat.) | Ethanol | Reflux, 2-4 h | 2-Bromo-6-((phenylimino)methyl)-4-methylphenol | High |
| This compound | 4-Chloroaniline | Acetic Acid (cat.) | Ethanol | Reflux, 2-4 h | 2-Bromo-6-(((4-chlorophenyl)imino)methyl)-4-methylphenol | High |
| 5-Bromosalicylaldehyde | Aniline | - | Ethanol | Reflux, 3 h | 4-Bromo-2-((phenylimino)methyl)phenol | Good |
Visualization:
Caption: Schiff base formation from this compound.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. jetir.org [jetir.org]
- 6. jetir.org [jetir.org]
- 7. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-2-hydroxy-3-methylbenzaldehyde as a Versatile Precursor for Advanced Fluorescent Probes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the 5-Bromo-2-hydroxy-3-methylbenzaldehyde Scaffold
In the dynamic field of chemical biology and materials science, the rational design of fluorescent probes is paramount for the sensitive and selective detection of biologically and environmentally significant analytes. This compound emerges as a superior starting material for several key reasons. Its intrinsic structure combines a reactive aldehyde group, essential for forming stable Schiff bases, with a phenolic hydroxyl group that provides a crucial coordination site for metal ions.[1][2][3] The strategic placement of the bromine atom and methyl group on the salicylaldehyde core allows for fine-tuning of the electronic properties and steric environment of the resulting probe, enhancing selectivity and modulating photophysical outputs.[4]
This guide provides an in-depth exploration of the synthesis and application of fluorescent probes derived from this versatile precursor, with a focus on the detection of trivalent aluminum (Al³⁺) and zinc (Zn²⁺) ions. We will elucidate the underlying sensing mechanisms, provide detailed, field-tested protocols, and explain the causality behind critical experimental choices.
Core Synthetic Strategy: Schiff Base Condensation
The most direct and efficient method for leveraging the this compound scaffold is through Schiff base condensation. This reaction involves the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon, followed by dehydration to form a stable imine (-C=N-) linkage.[3][5] This straightforward, often one-pot synthesis, is highly modular, allowing for the facile introduction of various functionalities by simply changing the amine-containing reactant.[3][6]
Causality of Component Selection:
-
The Aldehyde Core: Provides the foundational structure, including the hydroxyl (-OH) and imine (-C=N-) nitrogen atoms that form the chelation pocket for the target ion.[7]
-
The Amine Component: This is the primary element for tuning selectivity and fluorescence properties. The choice of amine dictates the geometry of the binding site and can introduce additional coordination atoms or fluorophores. For instance, reacting the aldehyde with diamines can create ligands capable of forming stable complexes.[8]
Caption: General Synthesis Workflow.
Application Focus I: Selective "Turn-On" Detection of Aluminum (Al³⁺)
Aluminum is the most abundant metal in the Earth's crust and, while essential for many industries, its accumulation in biological systems is linked to neurodegenerative diseases.[5] Consequently, the development of sensitive and selective probes for Al³⁺ is of significant importance.
Probe Design and Synthesis Protocol
A highly effective probe for Al³⁺, hereafter referred to as Probe-Al , can be synthesized by reacting this compound with hydrazine hydrate. The resulting azine derivative possesses two salicylaldehyde units linked by a -N-N- bridge, creating a perfect coordination pocket for Al³⁺.
Protocol: Synthesis of Probe-Al
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol, 430 mg) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Reaction Initiation: To this solution, add hydrazine hydrate (1.0 mmol, 50 µL of 85% solution) dropwise while stirring vigorously.
-
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Fit the flask with a condenser and reflux the mixture in a pre-heated water bath at 80°C for 4 hours.
-
Product Isolation: After cooling to room temperature, a yellow precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid three times with 10 mL of cold ethanol to remove unreacted starting materials.
-
Drying & Storage: Dry the purified yellow powder under vacuum. The resulting Probe-Al can be stored in a desiccator at room temperature. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence sensing mechanism of Probe-Al relies on the principle of Chelation-Enhanced Fluorescence (CHEF).[3]
-
"Off" State (Free Probe): In the absence of Al³⁺, the free Probe-Al exhibits very weak fluorescence. This is because the C=N imine bonds can undergo free rotation and isomerization, a non-radiative decay pathway that quenches fluorescence.[3][9]
-
"On" State (Probe-Al + Al³⁺): Upon the introduction of Al³⁺, the ion coordinates with the phenolic oxygen and imine nitrogen atoms of the probe. This coordination forms a rigid, planar complex.[5][10] The conformational locking severely restricts the C=N isomerization, thus blocking the non-radiative decay channel. This inhibition leads to a significant enhancement of the fluorescence intensity—a "turn-on" response.[3][9]
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Photophysical Properties and Performance Data
The performance of a fluorescent probe is defined by its photophysical characteristics.
| Parameter | Free Probe-Al | Probe-Al + Al³⁺ |
| Excitation Max (λ_ex) | ~370 nm | ~375 nm |
| Emission Max (λ_em) | ~450 nm | ~465 nm |
| Fluorescence Quantum Yield (Φ) | Low (< 0.05) | High (> 0.5) |
| Appearance (Under UV) | Dim Blue | Bright Cyan |
| Limit of Detection (LOD) | - | ~10⁻⁸ M[5] |
Application Protocol: Fluorometric Detection of Al³⁺
This protocol details the use of Probe-Al for the quantitative detection of Al³⁺ in an aqueous solution.
-
Stock Solution Preparation:
-
Probe-Al Stock (1 mM): Dissolve the appropriate mass of synthesized Probe-Al in DMSO to prepare a 1 mM stock solution.
-
Al³⁺ Stock (10 mM): Dissolve Al(NO₃)₃·9H₂O in deionized water to prepare a 10 mM stock solution. Further dilute to create working standards.
-
-
Assay Buffer: Prepare a suitable buffer solution, such as HEPES or Tris-HCl (pH 7.4), to maintain a stable pH environment. The final assay solution should contain a controlled percentage of DMSO (e.g., 1% v/v) to ensure probe solubility.
-
Experimental Procedure:
-
Pipette 980 µL of assay buffer into a quartz cuvette.
-
Add 10 µL of the 1 mM Probe-Al stock solution to achieve a final concentration of 10 µM. Mix well.
-
Place the cuvette in a spectrofluorometer and record the initial fluorescence spectrum (Excitation at 375 nm, Emission scan from 400-600 nm).
-
Add aliquots of the Al³⁺ working standard to the cuvette, mixing after each addition.
-
Record the fluorescence spectrum after a 2-minute incubation period following each addition.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (~465 nm) against the concentration of Al³⁺. The linear range of this plot can be used to determine the concentration of Al³⁺ in unknown samples. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[5]
Application Focus II: Selective Detection of Zinc (Zn²⁺)
Zinc is a vital trace element, and its dysregulation is implicated in various physiological and pathological processes. Salicylaldehyde-based probes have shown excellent selectivity for Zn²⁺.[11][12]
Probe Design and Synthesis
By condensing this compound with a different amine, such as 2-aminoethanol, a probe selective for Zn²⁺ (Probe-Zn ) can be created. The presence of the additional hydroxyl group from the aminoethanol moiety can alter the coordination geometry and electronic properties, favoring Zn²⁺ binding.
Protocol: Synthesis of Probe-Zn
The synthesis follows the same general procedure as for Probe-Al, with the substitution of hydrazine hydrate with 2-aminoethanol (1.0 mmol, 61 mg) in a 2:1 molar ratio with the aldehyde. The reaction typically yields a pale yellow solid.[7]
Sensing Mechanism and Performance
The sensing mechanism for Probe-Zn is also based on the CHEF effect. The binding of Zn²⁺ to the oxygen and nitrogen donors restricts intramolecular rotation, leading to a "turn-on" fluorescence response.[11] This probe often displays high selectivity for Zn²⁺ over other biologically relevant cations.[12]
| Parameter | Free Probe-Zn | Probe-Zn + Zn²⁺ |
| Excitation Max (λ_ex) | ~365 nm | ~370 nm |
| Emission Max (λ_em) | ~440 nm | ~455 nm |
| Fluorescence Quantum Yield (Φ) | Low | Moderate-High |
| Appearance (Under UV) | Very Dim Blue | Bright Blue-Green |
| Limit of Detection (LOD) | - | ~10⁻⁷ M |
Application Protocol: Fluorometric Detection of Zn²⁺
The protocol for Zn²⁺ detection is analogous to that for Al³⁺, with the following modifications:
-
Zn²⁺ Stock Solution: Use ZnCl₂ or Zn(NO₃)₂ to prepare the stock and working standards.
-
Spectra Acquisition: Excite at ~370 nm and record the emission spectrum. The peak intensity at ~455 nm is used for quantification.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through several key checks:
-
Selectivity Test: To confirm the probe's selectivity, the fluorescence response should be tested against a panel of common, potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Hg²⁺). A highly selective probe will show a significant fluorescence enhancement only in the presence of its target analyte.[11][13]
-
Reversibility: The sensing process for many chemosensors can be reversed by adding a strong chelating agent like EDTA. The addition of EDTA to the probe-ion complex should sequester the metal ion and restore the probe to its initial, low-fluorescence state, confirming the binding is reversible.[7][9]
-
Job's Plot Analysis: To confirm the binding stoichiometry (e.g., 1:1 or 2:1 probe-to-ion ratio), a Job's plot can be generated by varying the mole fraction of the ion while keeping the total concentration of probe and ion constant. The peak of the plot will indicate the stoichiometry of the complex formed.[5][10]
Conclusion
This compound is a powerful and adaptable precursor for the development of high-performance fluorescent probes. Through simple and efficient Schiff base condensation reactions, a wide array of sensors can be synthesized for the selective detection of various analytes. The principles of Chelation-Enhanced Fluorescence provide a robust mechanism for generating a strong "turn-on" signal. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and scientists to harness the potential of this valuable chemical scaffold in their analytical and diagnostic endeavors.
References
- Vertex AI Search. (2021). Dual‐State Emissive π‐Extended Salicylaldehyde Fluorophores: Synthesis, Photophysical Properties and First‐Principle Calculations.
- Fenxi Ceshi Xuebao. (n.d.). Synthesis of Three Salicylaldehyde Schiff Base Fluorescent Probes and Its Application for Fe 3+ Identification.
- ResearchGate. (2011). Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution.
- ACS Publications. (n.d.). Synthesis and Photophysical Properties of Colorful Salen-Type Schiff Bases. The Journal of Physical Chemistry C.
- Semantic Scholar. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT A.
- Molecules. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. PMC.
- ResearchGate. (n.d.). A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging.
- Seventh Sense Research Group. (2022). Fluorescent Probe for Al3+ Based on Naphthalene Derivative.
- Journal of Fluorescence. (2019). A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO. PubMed.
- Morgan State University. (2023). US Patent 20230251246A1.
- ResearchGate. (n.d.). Salicylaldehyde-based anion sensors featuring turn-on fluorescence, colorimetry, and the anti-counterfeiting application.
- ResearchGate. (n.d.). (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions.
- Zhurnal Prikladnoi Spektroskopii. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications.
- Molecules. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection. ResearchGate.
- Chem. (2024). Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. PubMed.
- Journal of Fluorescence. (2012). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. PubMed.
- Molecules. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. PubMed.
- Molecules. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. Synthesis of Three Salicylaldehyde Schiff Base Fluorescent Probes and Its Application for Fe<sup>3+</sup> Identification [fxcsxb.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 5-Bromo-2-hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxy-3-methylbenzaldehyde is a versatile synthetic intermediate, possessing three key functional groups: a bromine atom susceptible to substitution, a phenolic hydroxyl group, and an aldehyde. This unique arrangement allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. The bromine atom at the 5-position can be replaced by a range of nucleophiles through modern catalytic methods, enabling the introduction of diverse functionalities and the construction of novel molecular scaffolds.
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound, focusing on the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. The protocols described are based on well-established and robust catalytic systems, namely the Ullmann condensation for C-O bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are widely employed in organic synthesis for their reliability and broad substrate scope.
General Considerations for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on aryl halides is a powerful tool for the construction of carbon-heteroatom bonds. The reactivity of the aryl halide is significantly influenced by the electronic nature of the substituents on the aromatic ring. While traditional SNAr reactions often require harsh conditions, modern transition metal-catalyzed cross-coupling reactions, such as the Ullmann and Buchwald-Hartwig reactions, proceed under milder conditions with greater functional group tolerance.
For this compound, the presence of the hydroxyl and aldehyde groups can influence the course of the reaction. The hydroxyl group is an electron-donating group, which can decrease the electrophilicity of the aromatic ring. Conversely, the aldehyde group is electron-withdrawing. The interplay of these electronic effects, along with potential steric hindrance from the methyl group, must be considered when designing the experimental setup. Furthermore, the acidic nature of the phenolic proton and the reactivity of the aldehyde group necessitate careful selection of the base and reaction conditions to avoid unwanted side reactions. In some cases, protection of the aldehyde or hydroxyl group may be necessary to achieve the desired outcome.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Ullmann condensation and Buchwald-Hartwig amination on substrates analogous to this compound. These data serve as a starting point for optimizing the reactions for the specific target molecule.
Table 1: Ullmann Condensation for C-O Bond Formation (Diaryl Ether Synthesis)
| Entry | Aryl Halide | Nucleophile (Phenol) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2,4-Dimethylphenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 85 |
| 2 | 2-Bromophenol | Anisole | CuI (5) | Picolinic Acid (10) | K₃PO₄ (2.0) | DMSO | 110 | 12 | 78 |
| 3 | 5-Bromosalicylaldehyde | Phenol | Cu₂O (10) | None | Cs₂CO₃ (2.0) | NMP | 150 | 24 | 65 |
Table 2: Buchwald-Hartwig Amination for C-N Bond Formation (Aryl Amine Synthesis)
| Entry | Aryl Halide | Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 92 |
| 2 | 4-Bromobenzaldehyde | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 88 |
| 3 | 5-Bromosalicylaldehyde | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 75 |
Experimental Protocols
Safety Precaution: These protocols involve the use of potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis
This protocol describes a general procedure for the copper-catalyzed synthesis of a diaryl ether from this compound and a phenolic nucleophile.
Materials:
-
This compound
-
Phenolic nucleophile (e.g., phenol, cresol)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the phenolic nucleophile (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous DMF (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diaryl ether.
Protocol 2: Buchwald-Hartwig Amination for Aryl Amine Synthesis
This protocol provides a general method for the palladium-catalyzed synthesis of an N-aryl amine from this compound and an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Reagent Addition: To the flask, add this compound (1.0 mmol) and the chosen base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv.).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5-10 mL) followed by the amine nucleophile (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-aryl amine.
Mandatory Visualizations
Caption: General experimental workflows for Ullmann and Buchwald-Hartwig reactions.
1H NMR and 13C NMR analysis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde products
An Application Guide to the Structural Elucidation of 5-Bromo-2-hydroxy-3-methylbenzaldehyde via ¹H and ¹³C NMR Spectroscopy
Introduction
This compound is a polysubstituted aromatic aldehyde that serves as a valuable building block in various fields of chemical synthesis. Its utility as an intermediate in the development of pharmaceuticals and agrochemicals makes the unambiguous confirmation of its structure and purity paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols for sample preparation and data acquisition, and offer a detailed interpretation of the resulting spectra.
Scientific Principles: Understanding Substituent Effects in Benzaldehyde NMR Spectra
The chemical shifts observed in the NMR spectrum of a substituted benzaldehyde are highly sensitive to the electronic nature of the substituents on the aromatic ring.[3] The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) governs the electron density at each proton and carbon, leading to characteristic shielding (upfield shift) or deshielding (downfield shift) effects.
In this compound, we have:
-
Electron-Withdrawing Groups (EWGs): The aldehyde (-CHO) and bromo (-Br) groups decrease electron density on the aromatic ring, deshielding nearby nuclei.
-
Electron-Donating Groups (EDGs): The hydroxyl (-OH) and methyl (-CH₃) groups increase electron density, particularly at the ortho and para positions, causing a shielding effect.[3]
The aldehydic proton is significantly deshielded by the adjacent carbonyl group and typically resonates far downfield, around 9.5-10.0 ppm.[4] Aromatic protons are found in the 6.5-8.5 ppm region.[5][6] In this specific molecule, the phenolic hydroxyl proton is expected to be shifted significantly downfield (>10 ppm) due to strong intramolecular hydrogen bonding with the proximate aldehyde's carbonyl oxygen. In ¹³C NMR, the carbonyl carbon gives a characteristic signal at a very high chemical shift, often in the 190-195 ppm range, while aromatic carbons resonate between 120-150 ppm.[6][7]
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation
Obtaining a high-quality, reproducible NMR spectrum begins with meticulous sample preparation. This protocol is designed to produce a homogeneous solution free of contaminants that could degrade spectral quality.
Causality: The use of deuterated solvents is critical to avoid large, overwhelming solvent signals in ¹H NMR spectra.[2] Filtering the sample is essential because suspended solid particles distort the local magnetic field homogeneity, leading to broad, poorly resolved peaks.[8]
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes of good quality
-
Glass Pasteur pipette and a small plug of glass wool or a syringe filter
-
Vial and micropipettes
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[8][9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with lower solubility or to better observe exchangeable protons like -OH.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.[8]
-
Filtration: Pack a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.[10] This step is crucial for optimal magnetic field shimming and sharp spectral lines.
-
Tube Filling and Capping: Ensure the final sample height in the NMR tube is between 4-5 cm, which is optimal for detection within the spectrometer's receiver coil.[9] Cap the tube securely.
-
Labeling: Clearly label the NMR tube at the top with a unique identifier. Avoid using tape, which can affect the tube's balance in the spinner.[10]
Protocol 2: NMR Spectrometer Setup and Data Acquisition
Causality: Locking the spectrometer on the deuterium signal of the solvent provides a stable magnetic field frequency during the experiment. Shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is critical for achieving sharp, well-resolved peaks.[3]
Step-by-Step Methodology:
-
Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the field frequency to the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds (to allow for full proton relaxation between scans)
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Mode: Proton-decoupled (to simplify the spectrum to singlets for each carbon).
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: May range from several hundred to several thousand, depending on sample concentration.
-
Data Analysis and Interpretation
The structure of this compound with systematic numbering for NMR assignment is shown below.
Sources
- 1. This compound [myskinrecipes.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
Application Notes and Protocols for FT-IR Spectroscopy in the Analysis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde Derivatives
Topic: FT-IR Spectroscopy for Identifying Functional Groups in 5-Bromo-2-hydroxy-3-methylbenzaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique for identifying functional groups in molecules. This document provides detailed application notes and protocols for the use of FT-IR in the characterization of this compound and its derivatives. These compounds are important intermediates in the synthesis of various pharmaceutical agents. A thorough understanding of their spectral features is crucial for identification, quality control, and tracking chemical transformations.
The FT-IR spectrum of this compound is characterized by the distinct absorption bands of its hydroxyl (-OH), aldehyde (-CHO), and substituted benzene ring functionalities. The presence of bromine and a methyl group on the aromatic ring also influences the vibrational frequencies, providing a unique spectral fingerprint.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the expected characteristic FT-IR absorption bands for this compound derivatives. These ranges are based on the analysis of structurally similar compounds and known group frequencies. Experimental values may vary slightly based on the specific derivative and the sample preparation method.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Phenolic Hydroxyl | O-H stretch | 3200 - 3550 | Broad, Medium | The broadness is due to hydrogen bonding. Intramolecular hydrogen bonding with the adjacent aldehyde group is expected, which can shift the peak to the lower end of the range. |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |
| Aliphatic C-H (Methyl) | C-H stretch | 2850 - 2960 | Medium to Weak | Asymmetric and symmetric stretching of the -CH₃ group. |
| Aldehyde C-H | C-H stretch | 2720 - 2820 and 2820 - 2920 | Weak | Often appears as a pair of weak bands (Fermi resonance). The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[1][2] |
| Aldehyde Carbonyl | C=O stretch | 1650 - 1700 | Strong | The position is influenced by conjugation with the aromatic ring and hydrogen bonding. For aromatic aldehydes, this peak is typically found around 1700 cm⁻¹.[3][4] |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region due to the vibrations of the benzene ring. |
| Phenolic C-O | C-O stretch | 1200 - 1300 | Strong | |
| C-Br Stretch | C-Br stretch | 500 - 690 | Medium to Strong | This absorption is in the lower frequency region of the spectrum. |
Experimental Protocols
Several methods can be employed for the preparation of solid samples for FT-IR analysis.[5][6] The choice of method depends on the sample's nature and the desired spectral quality.
Protocol 1: Thin Solid Film Method
This method is fast, easy, and avoids interfering absorbance bands from a matrix.[5][7]
Materials:
-
This compound derivative (5-10 mg)
-
Volatile solvent (e.g., methylene chloride, acetone)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
FT-IR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[5]
-
Using a pipette, apply one drop of the solution onto a clean, dry salt plate.[7]
-
Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[5][7]
-
If the resulting film is too thin (leading to weak absorption peaks), add another drop of the solution and let the solvent evaporate. If the peaks are too intense, the film is too thick. Clean the plate and prepare a new, more dilute solution.[7]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and store it in a desiccator.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This technique involves mixing the sample with dry KBr powder and pressing it into a transparent pellet.[8][9] KBr is transparent in the mid-infrared region.[5]
Materials:
-
This compound derivative (1-2 mg)
-
Dry, IR-grade KBr (100-200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Place 1-2 mg of the solid sample and approximately 100-200 mg of dry KBr powder in an agate mortar.[8][9]
-
Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.[9]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[9]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Perform a background scan with an empty sample compartment.[9]
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.[9]
Protocol 3: Attenuated Total Reflectance (ATR) Method
ATR is a popular method as it requires minimal sample preparation.[8][10]
Materials:
-
FT-IR spectrometer with an ATR accessory
-
This compound derivative (solid sample)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Ensure the ATR crystal is clean and free of contaminants.[8]
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.[8][11]
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[8]
-
Acquire the FT-IR spectrum.
-
After the measurement, clean the crystal surface thoroughly with a suitable solvent.
Mandatory Visualizations
Caption: Experimental workflow for FT-IR analysis of this compound derivatives.
Caption: Logical relationship between functional groups and their expected FT-IR peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Screening the Antimicrobial Activity of 5-Bromo-2-hydroxy-3-methylbenzaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers screening the antimicrobial potential of 5-Bromo-2-hydroxy-3-methylbenzaldehyde, a member of the substituted salicylaldehyde class of compounds. While direct antimicrobial data for this specific molecule is not extensively published, the broader class of halogenated salicylaldehydes has demonstrated significant antimicrobial activity.[1][2] This document outlines established protocols to determine the compound's efficacy against a panel of relevant microorganisms.
The protocols described herein are based on widely accepted methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data. The causality behind experimental choices is explained to provide a deeper understanding of the screening process.
Introduction to Substituted Salicylaldehydes and their Antimicrobial Potential
Substituted salicylaldehydes are a class of aromatic aldehydes that have garnered interest for their diverse biological activities.[1][2] The presence of hydroxyl and aldehyde groups on the benzene ring, along with various substituents, allows for a wide range of chemical modifications and biological effects. Halogenation, in particular, has been shown to enhance the antimicrobial properties of these compounds.[1]
While unsubstituted benzaldehyde and salicylaldehyde exhibit minimal antimicrobial activity, the addition of substituents is crucial for high potency.[1] Studies on various substituted salicylaldehydes have revealed potent activity against a range of microbes, including bacteria and fungi, with some compounds showing efficacy comparable to existing antimicrobial agents like amphotericin B.[2] Therefore, this compound is a promising candidate for antimicrobial screening.
Preliminary Antimicrobial Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[3] It is a cost-effective and straightforward method to screen for potential antimicrobial agents.
Principle
This method relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow of the Agar Well Diffusion Assay.
Detailed Protocol
-
Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.
-
Pour the molten agar into sterile Petri dishes to a uniform depth and allow it to solidify.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of the MHA plate to ensure a uniform lawn of microbial growth.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer or a pipette tip, create wells of 6-8 mm in diameter in the inoculated agar.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Further dilutions can be made to test different concentrations.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) on each plate.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Interpretation of Results
The presence of a clear zone around the well indicates antimicrobial activity. The diameter of the zone provides a qualitative measure of the compound's potency. A larger zone of inhibition generally suggests greater antimicrobial activity.
Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
To quantify the antimicrobial activity of a compound, the Minimum Inhibitory Concentration (MIC) is determined. The broth microdilution method is a standardized and widely used technique for this purpose.[4]
Principle
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This method involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination by Broth Microdilution.
Detailed Protocol
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton Broth (MHB) to each well.
-
Add the stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Controls:
-
Inoculate each well containing the compound dilutions with the standardized microbial suspension.
-
Include a positive control well (inoculum in broth without the compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility.
-
-
Incubation and MIC Determination:
-
Seal the plate and incubate at the appropriate temperature for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.
-
Data Presentation: Expected MIC Ranges for Related Compounds
While specific MIC values for this compound are not available, the following table presents data for structurally related compounds to provide a reference for expected activity.
| Derivative of 2-Bromo-5-hydroxybenzaldehyde | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. The hydrazone derivative demonstrated the most consistent and potent activity against the tested Gram-positive strains.[4]
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a crucial parameter to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Principle
The MBC is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium without the test compound. The lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum is considered the MBC.
Experimental Workflow: MBC Determination
Caption: Workflow for MBC Determination.
Detailed Protocol
-
Selection of Wells:
-
Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
-
Subculturing:
-
From each selected well, aspirate a small, defined volume (e.g., 10-100 µL) and spread it onto a fresh MHA plate.
-
-
Incubation and Colony Counting:
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
After incubation, count the number of viable colonies on each plate.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:
-
Controls: The inclusion of positive (known antibiotic) and negative (solvent) controls in the agar well diffusion assay validates the method's ability to detect antimicrobial activity and ensures that the solvent has no inherent activity. In the broth microdilution assay, a growth control confirms the viability of the inoculum, and a sterility control ensures the absence of contamination.
-
Standardization: Adherence to standardized procedures, such as using a 0.5 McFarland standard for inoculum preparation and following CLSI guidelines, ensures consistency and comparability of results across different experiments and laboratories.
-
Reproducibility: Experiments should be performed in triplicate to ensure the reproducibility of the results.
By following these robust protocols, researchers can confidently assess the antimicrobial potential of this compound and contribute to the discovery of novel antimicrobial agents.
References
- 1. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 5-Bromo-2-hydroxy-3-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of 5-Bromo-2-hydroxy-3-methylbenzaldehyde and its derivatives using established in vitro assays. The protocols detailed below are foundational for screening and characterizing novel anti-inflammatory compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Salicylaldehyde derivatives, including this compound, are a class of compounds with recognized therapeutic potential.[1] Their structural features make them promising candidates for the modulation of key inflammatory pathways.
This document outlines the methodologies for assessing the in vitro anti-inflammatory effects of these compounds, focusing on their ability to inhibit the production of key inflammatory mediators in macrophage cell models. Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory molecules, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2] The inhibition of these mediators is a key indicator of anti-inflammatory activity.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the anti-inflammatory activities of representative salicylaldehyde derivatives, providing a comparative overview of their potency.
Table 1: Inhibitory Activity of Salicylaldehyde-Derived Schiff Bases on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) | ROS Inhibition IC₅₀ (µM) |
| SA-SB-1 | 39.58 | 39.58 | 39.58 | 39.58 |
| SA-SB-2 | 55.64 | 55.64 | 55.64 | 55.64 |
Data is representative of salicylaldehyde-derived Schiff bases and illustrates the type of quantitative data that can be obtained.[3]
Table 2: Protease Inhibitory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives
| Derivative | Protease Inhibition IC₅₀ (mg/mL) |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
This data showcases the anti-inflammatory potential of derivatization on the core structure.[4]
Experimental Protocols
Detailed protocols for key in vitro anti-inflammatory assays are provided below.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β) by ELISA
This protocol details the quantification of pro-inflammatory cytokines in the supernatant of cultured macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (prepared as in Protocol 1)
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants after treatment with test compounds and LPS stimulation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations in the samples by comparison with a standard curve generated from recombinant cytokines.
-
Determine the percentage of cytokine inhibition for each test compound concentration.
Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Materials:
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)
-
Purified human or ovine recombinant COX-2 enzyme
-
Reaction buffer
-
Arachidonic acid (substrate)
-
Test compounds
-
Positive control inhibitor (e.g., Celecoxib)
-
Microplate reader
Procedure:
-
Follow the protocol provided with the commercial assay kit.
-
Generally, the enzyme is pre-incubated with the test compound or vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).[1]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme, which is responsible for the production of pro-inflammatory leukotrienes.
Materials:
-
5-LOX inhibitor screening kit
-
Purified human recombinant 5-LOX enzyme
-
Reaction buffer
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds
-
Positive control inhibitor (e.g., Zileuton)
-
Microplate reader
Procedure:
-
Adhere to the manufacturer's protocol for the specific kit used.
-
Typically, the 5-LOX enzyme is incubated with the test compound.
-
The reaction is started by adding the substrate.
-
The formation of hydroperoxides is measured spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways involved in inflammation and a general workflow for the in vitro screening of anti-inflammatory compounds.
Caption: General workflow for in vitro anti-inflammatory screening.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Simplified MAPK signaling pathway in inflammation.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.
Section 1: Understanding the Reaction - The Scientific Foundation
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The success of this synthesis hinges on controlling the regioselectivity of the bromination on a highly activated aromatic ring.
The starting material, 2-hydroxy-3-methylbenzaldehyde, possesses three substituents that influence the position of the incoming electrophile (Br+):
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. It donates electron density into the ring, making it highly nucleophilic.
-
Formyl Group (-CHO): A moderately deactivating, meta-directing group. It withdraws electron density from the ring.
-
Methyl Group (-CH3): A weakly activating, ortho, para-directing group.
The powerful activating and directing effect of the hydroxyl group dominates the reaction. It strongly activates the positions ortho (position 6) and para (position 5) to itself. Since position 6 is sterically hindered by the adjacent aldehyde group, the electrophilic attack overwhelmingly favors the less hindered para position, leading to the desired 5-bromo product.
Caption: Figure 1: Electrophilic Aromatic Substitution Mechanism.
Section 2: Recommended Synthesis Protocol & Workflow
This protocol is designed to serve as a robust starting point for achieving a high yield of the target compound.
Experimental Protocol: Bromination of 2-Hydroxy-3-methylbenzaldehyde
Objective: To synthesize this compound with high yield and purity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 2-Hydroxy-3-methylbenzaldehyde | 136.15 | 10.0 g | 0.0734 | 1.0 |
| Glacial Acetic Acid | - | 100 mL | - | - |
| Bromine (Br₂) | 159.81 | 3.9 mL (12.0 g) | 0.0751 | 1.02 |
| Sodium Thiosulfate (sat. aq.) | - | ~50 mL | - | - |
| Deionized Water | - | ~500 mL | - | - |
| Dichloromethane (DCM) | - | ~150 mL | - | - |
| Anhydrous Sodium Sulfate | - | ~10 g | - | - |
Procedure:
-
Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-hydroxy-3-methylbenzaldehyde (10.0 g) in glacial acetic acid (100 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Bromine Addition: Prepare a solution of bromine (3.9 mL) in 20 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold water with vigorous stirring. A pale yellow solid should precipitate.
-
Work-up: Add saturated sodium thiosulfate solution dropwise to the aqueous mixture until the orange/red color of excess bromine disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove acetic acid and salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Caption: Figure 2: Experimental Synthesis Workflow.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment, providing explanations and actionable solutions.
Q1: My final yield is significantly lower than expected. What are the most common causes?
Answer: Low yield can stem from several factors. Here’s a logical breakdown:
-
Incomplete Reaction: The most common cause is an incomplete reaction. Verify this by checking a TLC of your crude product. If a significant spot corresponding to the starting material is present, consider extending the reaction time at room temperature by another 1-2 hours.
-
Loss During Work-up: The product has some solubility in water, especially if residual acetic acid is present. Ensure the precipitation is done in a sufficiently large volume of ice-cold water and that the washing steps on the filter are performed with cold water.
-
Suboptimal Stoichiometry: While a slight excess (1.02-1.05 equivalents) of bromine is recommended to drive the reaction to completion, using too little will result in unreacted starting material.[1] Accurately measure your reagents.
-
Mechanical Losses: Ensure complete transfer of solids during filtration and recrystallization steps.
Q2: My NMR analysis shows multiple bromine atoms on the ring. How can I improve selectivity for the mono-brominated product?
Answer: The formation of di- or tri-brominated byproducts indicates that the reaction conditions are too harsh for the highly activated phenolic ring.
-
Temperature Control is Paramount: The bromination of phenols is highly exothermic. If the temperature rises significantly during the bromine addition, you provide the activation energy for further bromination. The key is to add the bromine solution very slowly and ensure your cooling bath is efficient, keeping the internal temperature below 10 °C, and ideally below 5 °C.
-
Avoid Excess Brominating Agent: Do not use a large excess of bromine. Stick to a stoichiometric ratio of 1.02 to 1.05 equivalents. A larger excess will inevitably lead to over-bromination.
-
Localized Concentration: Slow, dropwise addition into a vigorously stirred solution prevents localized areas of high bromine concentration, which can cause rapid, uncontrolled side reactions on the molecule's surface.
Q3: I'm having difficulty purifying the product by recrystallization. It either oils out or the purity doesn't improve. What should I do?
Answer: Purification challenges often point to persistent impurities or an incorrect choice of solvent system.
-
Recrystallization Solvent System: For this compound, an ethanol/water or methanol/water system is typically effective. Dissolve the crude solid in a minimum amount of hot ethanol/methanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the alcohol to redissolve the precipitate, and then allow the solution to cool slowly. Slow cooling is essential for forming pure crystals rather than trapping impurities.
-
Consider Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. A silica gel column using a solvent system like hexane/ethyl acetate (e.g., starting with 95:5 and gradually increasing polarity) will effectively separate the desired product from both the less polar starting material and any more polar di-brominated byproducts.[1]
Caption: Figure 3: Troubleshooting Decision Tree.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when handling bromine?
A: Bromine (Br₂) is highly toxic, corrosive, and volatile. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. Have a solution of sodium thiosulfate readily available to neutralize any spills.
Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A: Yes, NBS is an excellent alternative and is often preferred as it is a solid and easier to handle than liquid bromine. The reaction is typically run in a solvent like dichloromethane (DCM) or acetonitrile. NBS can sometimes offer better selectivity and milder reaction conditions, potentially reducing the formation of over-brominated byproducts.[2]
Q: How do I properly prepare my sample for TLC analysis?
A: To monitor the reaction, take a small aliquot (a drop) from the reaction mixture using a glass capillary. Dissolve it in a small amount of a suitable solvent like ethyl acetate or DCM in a small vial. Spot this solution on a silica gel TLC plate alongside a spot of your dissolved starting material for comparison. A typical mobile phase (eluent) would be a 9:1 or 8:2 mixture of hexane:ethyl acetate. The product, being more polar than the starting material due to the bromine atom, will have a slightly lower Rf value.
Q: What is the typical melting point for pure this compound?
A: The literature melting point for this compound can vary slightly, but it is generally reported in the range of 148-152 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]]
-
Matos, M. J., et al. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. Retrieved from [Link]2]
-
Google Patents. (n.d.). CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron. Retrieved from ]
Sources
Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
Here is the technical support center for the purification of crude 5-Bromo-2-hydroxy-3-methylbenzaldehyde.
Welcome to the technical support guide for the purification of crude this compound (CAS No. 33172-56-4). This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the causal relationships behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Initial Assessment & Troubleshooting FAQs
This section addresses the critical first steps after your synthesis and the common issues that arise. A proper initial assessment is key to selecting the most efficient purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue instead of the expected solid. What does this indicate and what should I do?
A1: An oily or deeply colored crude product typically points to the presence of significant impurities. These can include residual solvents, unreacted starting materials, or polymeric side products formed during the reaction.
-
Causality: The aldehyde and phenol functional groups in the target molecule can be susceptible to oxidation and side reactions, especially under prolonged heating or exposure to air, leading to colored impurities. Trapped solvent will depress the freezing point, causing the mixture to appear as an oil.
-
Recommended Action:
-
Solvent Removal: First, ensure all reaction solvents (e.g., THF, DCM, acetic acid) are thoroughly removed under high vacuum. Sometimes, co-evaporation with a solvent like toluene can help remove stubborn high-boiling point residues.
-
Purity Check via TLC: Dissolve a small sample of the crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane) and run a Thin Layer Chromatography (TLC) plate. Spot the crude material alongside any available starting materials. This will give you a semi-quantitative view of the impurity profile.[1]
-
Proceed to Chromatography: Direct recrystallization of an impure oil is often unsuccessful. Column chromatography is the recommended next step to separate the desired product from the complex mixture of impurities.
-
Q2: I've run a TLC of my crude product and see multiple spots. How do I interpret this and select a purification method?
A2: Multiple spots on a TLC plate confirm a mixture of compounds with differing polarities. The relative position (Rƒ value) and intensity of these spots guide your purification choice.
-
Interpretation:
-
Starting Material: If you co-spotted your starting material, you can identify if the reaction went to completion. Unreacted starting materials like 2-hydroxy-3-methylbenzaldehyde are common impurities.[1]
-
Product Spot: The product, this compound, is generally a compound of moderate polarity.
-
Other Spots: Spots with very high Rƒ values (close to the solvent front) are typically non-polar impurities. Spots with very low Rƒ values (near the baseline) are highly polar impurities or baseline decomposition. Spots close to your product spot are likely isomers, which can be challenging to separate.
-
-
Method Selection:
-
Recrystallization: This method is ideal if your TLC shows one major product spot with minor impurity spots that have very different Rƒ values (i.e., they are much more or much less polar).
-
Column Chromatography: This is necessary if you have multiple spots with close Rƒ values (ΔRƒ < 0.2), which often indicates the presence of isomers or other structurally similar byproducts that will not be easily removed by recrystallization.[1]
-
Q3: My TLC spots are streaking. What causes this and how can I fix it?
A3: Streaking on a TLC plate is usually caused by overloading the sample, compound insolubility in the mobile phase, or strong interactions with the silica gel (often due to acidity).
-
Causality & Solutions:
-
Overloading: The most common cause. Prepare a more dilute solution of your sample and apply a smaller spot to the plate.
-
Acidity: The phenolic hydroxyl group in your compound is acidic. This can lead to strong interactions with the silica gel, causing tailing. To counteract this, you can add a small amount (0.5-1%) of acetic acid to your TLC mobile phase. This protonates the silica surface and the compound, leading to sharper spots.
-
Insolubility: If the compound is not fully soluble in the mobile phase, it will streak from the baseline. Ensure you choose a solvent system where your compound is sufficiently soluble.
-
Q4: What is the best solvent system for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, both single and mixed-solvent systems can be effective.
-
Single Solvent: Based on structurally similar compounds like 3-bromosalicylaldehyde, non-polar solvents can be effective.[2] Hexane or cyclohexane are good starting points to test.
-
Mixed Solvent System: This is often more practical. You dissolve the crude solid in a minimum amount of a "good" hot solvent (e.g., toluene, ethyl acetate, or acetone) and then slowly add a "poor" hot solvent (e.g., hexane or petroleum ether) until the solution becomes faintly cloudy (the saturation point).[1] Then, allow it to cool slowly. A toluene/hexane or ethyl acetate/hexane mixture is a robust choice.
-
Self-Validation: Always test solvent systems on a small scale (10-20 mg) in test tubes before committing your entire batch.
Q5: I performed a recrystallization, but my recovery is very low. What went wrong?
A5: Low recovery is a common issue in recrystallization and can stem from several factors.
-
Causality & Solutions:
-
Using Too Much Solvent: The most frequent error. If you add too much of the "good" solvent during the initial dissolution, a significant amount of your product will remain dissolved even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling Too Quickly: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of very small, often impure crystals and traps impurities. Solution: Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize precipitation of pure crystals.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the product stays in solution.
-
Part 2: Detailed Experimental Protocols
These protocols provide a validated, step-by-step guide to the two primary purification methods.
Workflow Decision Diagram
The following diagram outlines the logical workflow for purifying your crude product.
Caption: Decision workflow for purification of this compound.
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This method is best for crude material that is already substantially pure.
-
Solvent Selection: Start with an ethyl acetate/hexane solvent pair.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add the minimum volume of hot ethyl acetate dropwise while swirling and heating on a hotplate until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a funnel with filter paper and filter the hot solution into a clean, pre-warmed flask. Rinse the original flask and filter paper with a tiny amount of hot ethyl acetate to recover all the product.
-
Addition of Anti-Solvent: To the clear, hot solution, slowly add warm hexane dropwise with constant swirling. Continue adding until you observe a persistent faint cloudiness. Add one or two more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the funnel with a small amount of ice-cold hexane to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to obtain a final, pure solid. Confirm purity by melting point and TLC.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most robust method for separating complex mixtures.
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC system to achieve good separation. A good starting point, based on the structurally similar 5-bromo-2-hydroxy-3-methoxybenzaldehyde, is a mixture of petroleum ether (or hexane) and ethyl acetate.[3]
-
Test different ratios (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).
-
The ideal system will give your product an Rƒ value of 0.25 - 0.35 . This ensures the compound moves down the column effectively but is well-separated from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The final silica bed should be flat.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes.
-
Maintain a constant flow rate. A flow that is too fast will result in poor separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product. Dry under high vacuum.
Part 3: Data Summary
This table provides a comparative overview of the primary purification techniques.
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (if initial purity is high) | >99% |
| Typical Yield | 60-85% | 40-70% |
| Primary Application | Removing small amounts of impurities with very different polarities. | Separating complex mixtures, including isomers and compounds with similar polarities.[1][4] |
| Advantages | Fast, requires less solvent, technically simpler, good for large scales. | High resolving power, versatile for many mixture types. |
| Disadvantages | May not remove closely related impurities (isomers), potential for significant product loss in mother liquor. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[1] |
References
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. [Link]
-
MySkinRecipes. This compound. [Link]
-
Organic Syntheses. Synthesis of 2-Amino-5-bromobenzaldehyde. [Link]
- Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
Sources
optimization of reaction conditions (temperature, solvent, catalyst) for 5-Bromo-2-hydroxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: I am experiencing low yields in my bromination reaction of 2-hydroxy-3-methylbenzaldehyde. What are the potential causes and solutions?
A1: Low yields in the bromination of phenolic compounds are a common issue. Several factors can contribute to this problem:
-
Suboptimal Temperature: Temperature control is critical. For the bromination of similar phenolic aldehydes, maintaining a temperature between 35-38°C during the addition of bromine has been reported to be effective. In other cases, cooling the reaction to 0-5°C during the addition of the brominating agent, followed by stirring at a low temperature for a couple of hours, can improve yield and selectivity.[1][2] It is crucial to monitor the internal temperature of the reaction, as bromination is an exothermic process.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome. Acetic acid is a commonly used solvent for the bromination of phenols.[3] Solvents of low polarity, such as dichloromethane or carbon disulfide, can sometimes limit the reaction to mono-halogenation and prevent the formation of polybrominated byproducts.[4]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum conversion of the starting material.[1]
-
Reagent Purity and Stoichiometry: The purity of the starting material and brominating agent is important. Ensure that the stoichiometry of the reagents is accurate. An excess of the brominating agent can lead to the formation of polybrominated byproducts, which can complicate purification and lower the yield of the desired product.
Q2: My final product is impure, containing multiple brominated species. How can I improve the selectivity of the reaction?
A2: The formation of isomeric and polybrominated byproducts is a common challenge in the electrophilic aromatic substitution of activated phenols. Here are some strategies to enhance selectivity:
-
Control of Reaction Temperature: As mentioned, lower temperatures generally favor kinetic control and can improve the regioselectivity of the bromination.
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over an extended period allows for better temperature control and can minimize localized high concentrations of the electrophile, reducing the formation of polybrominated products.[3]
-
Choice of Brominating Agent: While elemental bromine is commonly used, other brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst might offer better selectivity under milder conditions.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the product distribution. Experimenting with different solvents may be beneficial.[4]
Q3: How can I effectively purify the crude this compound?
A3: Purification of the crude product is essential to remove unreacted starting materials, isomers, and other byproducts. The following methods are commonly employed:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent or solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Ethanol or a mixture of ethanol and water could be a good starting point for recrystallization.[1]
-
Column Chromatography: For separating isomers with similar polarities, flash column chromatography using silica gel as the stationary phase is a powerful technique.[2] A gradient of ethyl acetate in hexane or petroleum ether is a typical eluent system for such separations.
-
Washing: Washing the crude product with a cold solvent in which the desired product is sparingly soluble can help remove highly soluble impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for introducing a formyl group onto a phenolic ring to produce a hydroxybenzaldehyde?
A1: The most common methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.
-
Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform in a basic solution.[5] The reactive electrophile is dichlorocarbene (:CCl2), which is generated in situ.[6][7] The reaction typically favors ortho-formylation.[8]
-
Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid.[9] It is particularly effective for electron-rich phenols.[9]
Q2: What is the role of a catalyst in the bromination of 2-hydroxy-3-methylbenzaldehyde?
A2: Due to the highly activating nature of the hydroxyl group on the aromatic ring, the electrophilic bromination of phenols is often rapid and may not require a catalyst.[10] In fact, the reaction can sometimes lead to polybromination if not carefully controlled. However, for less reactive substrates or to improve selectivity, a Lewis acid catalyst such as iron(III) bromide (FeBr3) can be used to polarize the Br-Br bond and generate a more potent electrophile.[11] In some cases, a mild acid like acetic acid can serve as both a solvent and a catalyst.[3]
Q3: How do the existing substituents on the ring (hydroxyl and methyl) direct the position of bromination?
A3: In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile.
-
Hydroxyl (-OH) group: This is a strongly activating and ortho-, para-directing group. It increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.
-
Methyl (-CH3) group: This is a weakly activating and ortho-, para-directing group.
In 2-hydroxy-3-methylbenzaldehyde, the hydroxyl group at position 2 and the methyl group at position 3 will both direct incoming electrophiles. The position para to the highly activating hydroxyl group (position 5) is sterically accessible and electronically favored, making this compound the expected major product.
Data on Analogous Reactions
The following tables summarize reaction conditions from the literature for the synthesis of similar brominated hydroxybenzaldehydes. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Bromination of Vanillin to 5-Bromo-vanillin [3]
| Parameter | Condition |
| Starting Material | Vanillin |
| Solvent | Acetic Acid |
| Brominating Agent | Liquid Bromine |
| Catalyst/Additive | Potassium Bromide |
| Temperature | 100°C |
| Reaction Time | 90 minutes |
| Yield | 92.5% |
Table 2: Bromination of 3-hydroxybenzaldehyde [2]
| Parameter | Condition |
| Starting Material | 3-hydroxybenzaldehyde |
| Solvent | Dichloromethane |
| Brominating Agent | Bromine |
| Temperature | 35-38°C during addition, then stirred overnight |
| Yield | 63% (of 2-Bromo-5-hydroxybenzaldehyde) |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on established procedures for the bromination of similar phenolic aldehydes.[2][3] Researchers should perform their own risk assessment and optimization.
Materials:
-
2-hydroxy-3-methylbenzaldehyde
-
Glacial Acetic Acid
-
Liquid Bromine
-
Potassium Bromide (optional)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid. If desired, add potassium bromide.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C) or cool it in an ice bath (0-5°C), depending on the optimization strategy being tested.
-
Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the internal temperature within the desired range throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice and water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Optimization Workflow
The following diagram illustrates a logical workflow for the optimization of the reaction conditions for the synthesis of this compound.
Caption: Workflow for optimizing the synthesis of this compound.
References
- 1. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 5-Bromo-2-hydroxy-3-methylbenzaldehyde Crystallization and Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization and precipitation of 5-Bromo-2-hydroxy-3-methylbenzaldehyde.
Troubleshooting Crystallization and Precipitation Issues
This section addresses common problems encountered during the purification of this compound.
Question: My compound will not crystallize from solution. What steps can I take to induce crystallization?
Answer: Failure to crystallize is a common issue that can often be resolved by systematically attempting the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal formation.
-
Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool slowly again.
-
Lowering the Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator. Lower temperatures decrease the solubility of the compound and can promote crystallization.
-
Introducing an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand. For this compound, if dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.
Question: My compound has "oiled out" of the solution instead of forming solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is highly supersaturated or when the melting point of the solute is lower than the boiling point of the chosen solvent. To address this:
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil back into the solvent.
-
Add More Solvent: Once re-dissolved, add a small amount of the primary solvent to decrease the supersaturation.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors the formation of an ordered crystal lattice over an amorphous oil.
-
Change Solvent System: If oiling out persists, a different solvent or solvent mixture may be necessary. A solvent system where the compound is less soluble at elevated temperatures might prevent the solution from becoming excessively supersaturated upon cooling.
Question: The crystals I obtained are discolored or appear impure. What is the best way to purify them further?
Answer: Discolored crystals often indicate the presence of impurities. Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 2-hydroxy-3-methylbenzaldehyde) or byproducts such as di-brominated species.
-
Recrystallization: The most effective method for purifying a solid product is recrystallization. This involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing it to cool slowly, during which the pure compound crystallizes out, leaving the impurities in the mother liquor. A mixed solvent system, such as ethanol/water, is often effective for phenolic compounds.
-
Activated Charcoal Treatment: If the discoloration is due to colored, high molecular weight byproducts, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly as it can also adsorb some of the desired product.
-
Alternative Purification Method (Bisulfite Adduct Formation): For aldehydes, an alternative purification method involves the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.
Question: My recrystallization yield is very low. How can I improve it?
Answer: A low recovery of purified product can be frustrating. Several factors can contribute to this:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for complete dissolution.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Slow, gradual cooling is key to obtaining high-purity crystals and maximizing yield.
-
Incomplete Crystallization: Ensure the solution has been given ample time to crystallize at a sufficiently low temperature. After cooling to room temperature, placing the solution in an ice bath can help to maximize the precipitation of the product.
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Washing with Warm Solvent: When washing the collected crystals, always use a small amount of ice-cold solvent to minimize the dissolution of your purified product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| Melting Point | 73-78 °C[1] |
| Appearance | Solid |
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the recrystallization of structurally similar phenolic compounds, a mixed solvent system of ethanol and water is a highly recommended starting point. The compound is expected to have good solubility in hot ethanol and poor solubility in cold water, which is ideal for recrystallization. Other potential solvent systems include methanol/water or acetone/water. For non-polar impurities, a system like toluene/hexane could be explored.
Q3: What are the likely impurities in a crude sample of this compound?
A3: The most common synthesis of this compound involves the direct bromination of 2-hydroxy-3-methylbenzaldehyde. Therefore, likely impurities include:
-
Unreacted 2-hydroxy-3-methylbenzaldehyde.
-
Di-brominated byproducts, such as 3,5-dibromo-2-hydroxy-3-methylbenzaldehyde.
-
Other isomeric mono-brominated products, depending on the regioselectivity of the bromination reaction.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable, albeit more resource-intensive, method for purification. It is particularly useful for separating compounds with similar polarities, such as isomers. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate would be a suitable starting point for developing a separation method.
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is significantly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes while stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise with continuous swirling until the solution just begins to turn cloudy. This indicates that the solution is saturated. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Experimental workflow for recrystallization.
References
strategies to avoid impurities during the synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde, focusing on strategies to avoid common impurities.
Troubleshooting Guides
Two primary synthetic routes are commonly considered for the preparation of this compound. Each route presents unique challenges regarding impurity formation.
Route A: Bromination of 2-Methylphenol followed by Formylation
This route first introduces the bromine atom to the 2-methylphenol (o-cresol) backbone, followed by the introduction of the aldehyde group.
Question: During the bromination of 2-methylphenol, I am observing the formation of multiple products and a low yield of the desired 4-Bromo-2-methylphenol. What is going wrong?
Answer:
The primary challenge in the bromination of phenols is controlling the regioselectivity and preventing over-bromination due to the activating nature of the hydroxyl group.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination | The hydroxyl and methyl groups activate the aromatic ring, leading to the formation of di- and tri-brominated species (e.g., 4,6-Dibromo-2-methylphenol). | 1. Control Stoichiometry: Use a 1:1 molar ratio of bromine to 2-methylphenol. 2. Slow Addition: Add the brominating agent dropwise at a low temperature (0-5 °C) to control the reaction rate. 3. Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) instead of elemental bromine for better control. |
| Isomer Formation | Although the para-position (C4) is sterically favored, some ortho-bromination (at C6) can occur, leading to 6-Bromo-2-methylphenol as an impurity. | 1. Solvent Choice: Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to favor para-substitution. 2. Temperature Control: Lower reaction temperatures generally improve para-selectivity. |
| Degradation | Harsh reaction conditions can lead to the degradation of the starting material or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocol: Regioselective Bromination of 2-Methylphenol
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Dissolve 2-methylphenol (1 equivalent) in a non-polar solvent (e.g., dichloromethane) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture over 1-2 hours with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 4-Bromo-2-methylphenol.
Question: The formylation of 4-Bromo-2-methylphenol is resulting in a low yield of the desired this compound and the formation of a significant amount of an isomeric byproduct.
Answer:
Formylation of phenols, particularly via the Duff or Reimer-Tiemann reaction, can suffer from issues with regioselectivity and the formation of polymeric side products.
Potential Causes and Solutions for Formylation:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Isomeric Impurity | Formylation can occur at the other available ortho position (C6), leading to the formation of 3-Bromo-2-hydroxy-5-methylbenzaldehyde. | 1. Choice of Formylation Method: The Duff reaction generally provides better ortho-selectivity compared to the Reimer-Tiemann reaction for phenols.[1][2] 2. Reaction Conditions: In the Duff reaction, using a bulky acid catalyst can sterically hinder attack at the more crowded C6 position. |
| Low Reaction Conversion | The starting material may be unreactive under the chosen conditions. | 1. Duff Reaction: Ensure anhydrous conditions and use an appropriate acid catalyst (e.g., boric acid/glycerol or trifluoroacetic acid).[3] 2. Reimer-Tiemann Reaction: Use a strong base (e.g., NaOH or KOH) and ensure efficient mixing in the biphasic system.[4] |
| Polymer/Resin Formation | Phenols can polymerize with formaldehyde (or its equivalent) under acidic or basic conditions. | 1. Control Stoichiometry: Use a controlled amount of the formylating agent. 2. Temperature Management: Avoid excessively high temperatures. |
Experimental Protocol: Duff Formylation of 4-Bromo-2-methylphenol
-
To a mixture of anhydrous glycerol and boric acid, add 4-Bromo-2-methylphenol (1 equivalent) and hexamethylenetetramine (1.2 equivalents).
-
Heat the mixture to 150-160 °C for 2-3 hours under an inert atmosphere.
-
Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.
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Steam distill the mixture to isolate the crude product.
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Extract the distillate with an organic solvent (e.g., diethyl ether), wash with water, and dry over anhydrous sodium sulfate.
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Purify the product by column chromatography or recrystallization.
Route B: Formylation of 2-Methylphenol followed by Bromination
This alternative route first introduces the aldehyde group to form 2-hydroxy-3-methylbenzaldehyde, followed by bromination.
Question: During the bromination of 2-hydroxy-3-methylbenzaldehyde, I am getting a mixture of products and some starting material remains unreacted.
Answer:
The presence of both a hydroxyl and an aldehyde group on the ring influences the position and ease of bromination.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Isomeric Impurity | Bromination can potentially occur at the other activated position (C5 is the target), but side reactions are possible. The hydroxyl group directs ortho and para, while the aldehyde group directs meta. The position para to the hydroxyl group (C5) is the most activated and sterically accessible. | 1. Control Reaction Conditions: Use a non-polar solvent and low temperature to maximize selectivity for the C5 position. 2. Protecting Groups: Temporarily protecting the hydroxyl group can alter the directing effects, though this adds extra steps to the synthesis. |
| Incomplete Reaction | The deactivating effect of the aldehyde group can make the ring less reactive towards bromination compared to 2-methylphenol. | 1. Use a Lewis Acid Catalyst: A mild Lewis acid can help to polarize the bromine molecule and increase its electrophilicity. 2. Longer Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC. |
| Oxidation of the Aldehyde | The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of bromine. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere. 2. Careful Workup: Avoid harsh oxidizing conditions during the workup procedure. |
Experimental Protocol: Bromination of 2-hydroxy-3-methylbenzaldehyde
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Dissolve 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid.
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Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃).
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid at room temperature.
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Stir the reaction mixture for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
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Wash the organic layer with a sodium bisulfite solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Route A (bromination followed by formylation) is often preferred. The initial bromination of 2-methylphenol to 4-Bromo-2-methylphenol is a relatively high-yielding and selective reaction. The subsequent formylation at the ortho position to the hydroxyl group is also generally efficient. Route B can be more challenging due to the deactivating effect of the aldehyde group on the aromatic ring, making the final bromination step potentially sluggish and less selective.
Q2: What are the key differences in potential impurities between the Duff and Reimer-Tiemann formylation reactions?
A2:
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Duff Reaction: The primary impurities can include unreacted starting material and potentially small amounts of the isomeric aldehyde. Di-formylation is also a possibility if the reaction conditions are not well-controlled. Polymeric materials can also form.[5]
-
Reimer-Tiemann Reaction: This reaction is known to sometimes give lower yields and a mixture of ortho and para isomers.[4] Additionally, the reaction uses chloroform and a strong base, which can lead to other side reactions and the formation of chlorinated byproducts.
Q3: How can I effectively purify the final product, this compound, from the reaction mixture?
A3:
-
Column Chromatography: This is the most effective method for separating the desired product from isomeric impurities, unreacted starting materials, and other byproducts. A silica gel stationary phase with a gradient of non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate) eluent is typically used.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: The phenolic nature of the product allows for its separation from non-acidic impurities by extraction into an aqueous base, followed by re-acidification and extraction back into an organic solvent.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction and for identifying the number of components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (hydroxyl, aldehyde, and C-Br bonds).
Visualizations
Caption: Synthetic Route A and Potential Impurities.
Caption: Synthetic Route B and Potential Impurities.
Caption: Troubleshooting Workflow for the Formylation Step.
References
challenges and solutions for scaling up 5-Bromo-2-hydroxy-3-methylbenzaldehyde production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions for scaling up the production of 5-Bromo-2-hydroxy-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two primary retrosynthetic approaches for the synthesis of this compound are:
-
Bromination of 2-hydroxy-3-methylbenzaldehyde: This involves the electrophilic aromatic substitution of the precursor 2-hydroxy-3-methylbenzaldehyde with a suitable brominating agent.
-
Formylation of 4-bromo-2-methylphenol: This route introduces the aldehyde group onto the substituted phenol precursor. Common formylation reactions include the Reimer-Tiemann reaction and the Duff reaction.
Q2: What are the main challenges when scaling up the bromination of 2-hydroxy-3-methylbenzaldehyde?
A2: Scaling up the bromination of activated phenolic compounds presents several challenges:
-
Regioselectivity: The hydroxyl and methyl groups on the aromatic ring direct the electrophilic addition of bromine. Controlling the position of bromination to favor the desired 5-bromo isomer over other isomers is critical.
-
Over-bromination: The formation of di-brominated byproducts can occur, reducing the yield of the desired product and complicating purification.
-
Exothermic Reaction: Bromination reactions are often exothermic and require careful temperature control to prevent runaway reactions and ensure selectivity.
-
Handling of Bromine: Elemental bromine is highly corrosive and toxic, requiring specialized handling and equipment at an industrial scale.
-
Purification: Separating the desired 5-bromo isomer from unreacted starting material and di-brominated byproducts can be challenging at a large scale.
Q3: What are the potential issues with using the Reimer-Tiemann or Duff reaction for formylation at scale?
A3: Both the Reimer-Tiemann and Duff reactions have limitations for large-scale synthesis:
-
Reimer-Tiemann Reaction:
-
Low Yields: This reaction is notorious for often providing low yields of the desired product.
-
Harsh Conditions: The use of strong bases (like NaOH or KOH) and chloroform at elevated temperatures can lead to the formation of tars and other byproducts, making purification difficult.[1][2][3][4][5]
-
Biphasic System: The reaction is typically carried out in a biphasic system, which can present mixing and mass transfer challenges at scale.[1]
-
-
Duff Reaction:
-
Low Yields: The Duff reaction is also known for its generally inefficient nature and low yields.[6]
-
Strong Acid: The use of strong acids like trifluoroacetic acid can be corrosive and require specialized equipment.[7]
-
Ortho-selectivity: While it typically favors ortho-formylation, achieving high selectivity can be challenging depending on the substrate.[6][8]
-
Q4: How can I improve the regioselectivity of the bromination reaction?
A4: To improve the regioselectivity of the bromination reaction and favor the formation of the 5-bromo isomer, consider the following:
-
Solvent Choice: The choice of solvent can influence the selectivity. Acetic acid is a commonly used solvent in bromination reactions of aromatic compounds.[9]
-
Temperature Control: Maintaining a consistent and optimized reaction temperature can help control the formation of undesired isomers.
-
Rate of Addition: Slow, controlled addition of the brominating agent can help to minimize localized high concentrations and reduce side reactions.
-
Use of a Catalyst: While not always necessary for activated rings, the use of a mild Lewis acid catalyst could potentially improve selectivity.
Q5: What are the recommended purification methods for this compound at a larger scale?
A5: While laboratory-scale purification might involve column chromatography, this is often not economically viable for large-scale production. The following methods are more suitable for industrial scale:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent or solvent system is critical for obtaining high purity and yield.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an option.
-
Washing/Extraction: A series of aqueous washes can be used to remove acidic or basic impurities.
Troubleshooting Guides
Guide 1: Low Yield in Bromination of 2-hydroxy-3-methylbenzaldehyde
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure sufficient reaction time and adequate mixing. |
| Over-bromination (Di-bromo byproduct formation) | Use a stoichiometric amount or a slight excess of the 2-hydroxy-3-methylbenzaldehyde. Control the reaction temperature carefully. Add the brominating agent slowly and ensure efficient mixing. |
| Loss of Product During Workup | Optimize the pH during aqueous washes to ensure the product remains in the organic phase. If the product is a solid, ensure complete precipitation before filtration and wash the filter cake with a cold, non-polar solvent to minimize dissolution. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Lower temperatures may favor the desired isomer.[10] |
Guide 2: Poor Regioselectivity in Bromination
| Possible Cause | Troubleshooting Action |
| Incorrect Solvent | Experiment with different solvents. Acetic acid is a common choice, but other polar or non-polar aprotic solvents could be investigated.[9] |
| High Reaction Temperature | Higher temperatures can sometimes lead to a decrease in regioselectivity. Run the reaction at a lower temperature. |
| Localized High Concentrations of Brominating Agent | Ensure vigorous and efficient stirring throughout the addition of the brominating agent. Consider diluting the brominating agent in the reaction solvent before addition. |
Guide 3: Formation of Tars/Byproducts in Formylation Reactions
| Possible Cause | Troubleshooting Action |
| Reaction Temperature Too High (Reimer-Tiemann) | Carefully control the reaction temperature. The reaction can be exothermic, so efficient cooling is necessary.[1] |
| Strongly Basic Conditions (Reimer-Tiemann) | Use the minimum effective concentration of the base. Consider using a phase-transfer catalyst to improve the reaction under milder conditions.[1] |
| Decomposition of Starting Material or Product | Ensure an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation. Minimize the reaction time. |
Data Presentation
Table 1: Comparison of Formylation Methods for Phenols
| Reaction | Reagents | Typical Yields | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | Phenol, Chloroform, Strong Base (e.g., NaOH) | Low to moderate | Ortho-formylation is generally favored. | Often low yields, harsh reaction conditions, formation of byproducts and tars.[1][2][3][4][5] |
| Duff | Phenol, Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid) | Low to moderate | Generally good ortho-selectivity. | Often inefficient with low yields.[6] |
| Magnesium Chloride Mediated | Phenol, Paraformaldehyde, MgCl₂, Triethylamine | Good to excellent | High yields and excellent ortho-selectivity, milder conditions.[11] | Requires anhydrous conditions. |
Experimental Protocols
Protocol 1: Bromination of 2-hydroxy-3-methylbenzaldehyde (Illustrative)
This protocol is adapted from the synthesis of similar brominated salicylaldehydes and should be optimized for the specific substrate.
Materials:
-
2-hydroxy-3-methylbenzaldehyde
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Deionized water
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of liquid bromine dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Ortho-Formylation of 4-bromo-2-methylphenol via Magnesium Chloride Mediation (Illustrative)
This protocol is based on a general method for the ortho-formylation of phenols and requires optimization.[11]
Materials:
-
4-bromo-2-methylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous MgCl₂ and paraformaldehyde.
-
Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine. Stir for 10 minutes.
-
Add a solution of 4-bromo-2-methylphenol in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (around 65-70 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic phase sequentially with 1N HCl and water. Avoid vigorous shaking to prevent emulsion formation.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the bromination reaction.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Navigating the Spectroscopic Challenges of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxy-3-methylbenzaldehyde, obtaining clean and interpretable spectroscopic data is crucial for unequivocal structural confirmation and purity assessment. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common difficulties encountered during the spectroscopic characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl proton peak in the ¹H NMR spectrum of this compound a sharp singlet and so far downfield?
A1: The downfield chemical shift (typically δ 10-12 ppm) and the sharp, singlet nature of the hydroxyl proton are characteristic features of strong intramolecular hydrogen bonding between the hydroxyl group (-OH) and the adjacent aldehyde group (-CHO). This hydrogen bond deshields the proton, causing it to resonate at a lower field. Because it is engaged in an intramolecular interaction, it does not readily exchange with other acidic protons (like trace water in the solvent), resulting in a sharp signal rather than a broad one.
Q2: I am observing peak broadening in the aromatic region of my ¹H NMR spectrum. What could be the cause?
A2: Peak broadening in the aromatic region can arise from several factors:
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Sample Purity: The presence of paramagnetic impurities can lead to significant line broadening.
-
Solvent Effects: The choice of solvent can influence the resolution. Ensure the compound is fully dissolved. In some cases, changing to a different deuterated solvent may improve peak shape.
-
Concentration: Very high concentrations can sometimes lead to aggregation and peak broadening.
-
Instrumental Factors: Poor shimming of the NMR spectrometer will result in broad peaks.
Q3: The carbonyl (C=O) stretching frequency in my IR spectrum is lower than expected for a typical aldehyde. Is this normal?
A3: Yes, this is expected. The intramolecular hydrogen bond between the hydroxyl and carbonyl groups in this compound weakens the C=O double bond. This results in a lower vibrational frequency, so the C=O stretch will appear at a lower wavenumber (typically around 1650-1680 cm⁻¹) compared to an aldehyde without this hydrogen bonding (which would be around 1700 cm⁻¹).
Q4: How can I confirm the presence of the bromine atom in my molecule using mass spectrometry?
A4: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. In the mass spectrum, you should look for the molecular ion peak (M⁺) and a peak at M+2 with nearly equal intensity. This isotopic pattern is a characteristic signature of a compound containing one bromine atom.
Troubleshooting Guides
¹H and ¹³C NMR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution of aromatic proton signals | - Inadequate sample solubility.- Poor spectrometer shimming.- Presence of paramagnetic impurities. | - Use a more appropriate deuterated solvent (e.g., DMSO-d₆ if solubility in CDCl₃ is low).- Re-shim the spectrometer.- Purify the sample, for example, by recrystallization or column chromatography. |
| Hydroxyl proton peak is broad or not observed | - Presence of water or other exchangeable protons in the solvent.- Running the spectrum in a protic solvent like D₂O. | - Use a fresh, anhydrous deuterated solvent.- To confirm the -OH peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl peak should disappear. |
| Difficulty in assigning quaternary carbons in ¹³C NMR | - Quaternary carbons often have long relaxation times and can show weak signals. | - Increase the number of scans and/or the relaxation delay in the acquisition parameters. |
Infrared (IR) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad O-H stretch obscuring other peaks | - This is an inherent feature due to strong intramolecular hydrogen bonding. | - This is characteristic of the molecule. Focus on the fingerprint region and other key functional group frequencies for analysis. |
| Weak or noisy spectrum | - Insufficient sample on the ATR crystal.- Poor contact between the sample and the crystal. | - Ensure the ATR crystal is fully covered with the sample.- Apply adequate pressure to ensure good contact. |
| Unexpected peaks in the spectrum | - Presence of impurities or residual solvent. | - Purify the sample.- Ensure the sample is completely dry before analysis. |
Mass Spectrometry
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No molecular ion peak observed | - The molecule may be fragmenting easily under the ionization conditions. | - Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI). |
| Complex fragmentation pattern | - This is common for aromatic aldehydes. | - Analyze the major fragment ions to deduce the structure. Look for characteristic losses, such as the loss of -CHO (29 Da) or Br (79/81 Da). |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | Downfield due to the electron-withdrawing nature of the carbonyl and aromatic ring. |
| Hydroxyl (-OH) | 10.5 - 11.5 | Singlet | Significantly downfield and sharp due to strong intramolecular hydrogen bonding. |
| Aromatic (H-4) | 7.4 - 7.6 | Doublet | |
| Aromatic (H-6) | 7.2 - 7.4 | Doublet | |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 190 - 195 | |
| C-2 (-OH) | 155 - 160 | |
| C-5 (-Br) | 110 - 115 | |
| C-3 (-CH₃) | 125 - 130 | |
| Aromatic (C-1, C-4, C-6) | 120 - 140 | |
| Methyl (-CH₃) | 15 - 20 |
Table 3: Predicted Key IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3100 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Two weak bands |
| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-Br Stretch | 500 - 600 | Medium |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transform to the raw data.
-
Phase the spectrum and calibrate the chemical shift to TMS.
-
Integrate the signals in the ¹H spectrum.
-
ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
Perform a background correction.
-
Label the major peaks.
-
Visualized Workflows
Caption: A typical experimental workflow for NMR spectroscopy.
Caption: A simplified troubleshooting logic diagram for common spectroscopic issues.
Technical Support Center: Real-Time Reaction Monitoring for 5-Bromo-2-hydroxy-3-methylbenzaldehyde Synthesis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on implementing real-time reaction monitoring techniques for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde. This guide is designed to offer practical, field-proven insights to help you navigate the complexities of your experiments, troubleshoot common issues, and ultimately achieve robust and reproducible results.
The synthesis of this compound, a key building block in the development of pharmaceuticals and other complex organic compounds, necessitates precise control over reaction parameters to ensure optimal yield, purity, and safety.[1] Traditional offline analytical methods often introduce delays and may not capture the full kinetic profile of the reaction, leading to suboptimal outcomes. By integrating real-time monitoring techniques, you can gain a deeper understanding of your reaction dynamics, identify critical control points, and make data-driven decisions to enhance your synthetic process.
This support center is structured to provide you with comprehensive information on various in-situ and online monitoring technologies, complete with troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
The Importance of Real-Time Monitoring in Bromination Reactions
The bromination of 2-hydroxy-3-methylbenzaldehyde is a classic electrophilic aromatic substitution. While seemingly straightforward, the reaction can be prone to the formation of isomers and poly-brominated side products.[2] Real-time monitoring provides a continuous stream of data, allowing for the precise determination of reaction endpoints, the detection of intermediates, and the immediate identification of process deviations. This aligns with the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA to build quality into processes through timely measurements and control.[3][4]
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the concentration of key functional groups in real-time.[5][6] By inserting a probe directly into the reaction vessel, you can track the disappearance of reactants and the appearance of products without the need for sampling.[7]
Experimental Protocol: In-Situ FTIR Monitoring of this compound Synthesis
-
System Setup:
-
Ensure the FTIR spectrometer is properly calibrated and the attenuated total reflectance (ATR) probe is clean.
-
Insert the ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.
-
Establish a stable baseline by collecting a spectrum of the reaction solvent and starting material (2-hydroxy-3-methylbenzaldehyde) before initiating the reaction.
-
-
Data Acquisition:
-
Initiate the brominating agent (e.g., N-bromosuccinimide or bromine) addition.
-
Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor the characteristic infrared bands for the starting material, product, and any key intermediates or byproducts.
-
-
Data Analysis:
-
Track the decrease in the absorbance of a characteristic peak of the starting material (e.g., a C-H bend of the unsubstituted aromatic ring).
-
Monitor the increase in the absorbance of a characteristic peak of the product, this compound (e.g., a C-Br stretch or a shift in the aromatic C-H bands).
-
Generate concentration profiles over time to determine reaction kinetics and endpoints.[8]
-
Troubleshooting Guide: In-Situ FTIR
| Problem | Potential Cause | Solution |
| Noisy Spectrum | - Probe not fully submerged- Air bubbles on the probe surface- Insufficient mixing | - Adjust probe position to ensure full submersion.- Gently agitate the probe or increase stirring speed to dislodge bubbles.- Optimize stirring to ensure a homogeneous mixture. |
| Baseline Drift | - Temperature fluctuations- Changes in the refractive index of the reaction mixture | - Ensure the reaction temperature is well-controlled.- Perform a baseline correction during data processing. |
| Probe Fouling | - Precipitation of starting material, product, or byproducts onto the probe surface | - Select a solvent in which all components are soluble.- If fouling occurs, carefully clean the probe according to the manufacturer's instructions. |
| Overlapping Peaks | - Similar functional groups in reactants and products | - Utilize multivariate data analysis techniques (e.g., Principal Component Analysis) to deconvolve the spectra.- Focus on unique, non-overlapping peaks if available. |
FAQs: In-Situ FTIR
-
Q: Can I quantify the concentration of my product using in-situ FTIR?
-
A: Yes, but it requires calibration. You can create a calibration curve by measuring the absorbance of known concentrations of the product. Alternatively, the standard addition method can be used for quantification.[9]
-
-
Q: What is the ideal spectral region to monitor for this reaction?
-
A: The mid-infrared region (4000-400 cm⁻¹) is typically used. Focus on the "fingerprint" region (1500-600 cm⁻¹) where aromatic substitution patterns and C-Br stretches are observed.
-
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR.[10] It is particularly well-suited for monitoring reactions in aqueous media and for analyzing C-Br bond formation directly.[11]
Experimental Protocol: Raman Monitoring of this compound Synthesis
-
System Setup:
-
Position the Raman probe to focus the laser on the reaction mixture, either through a sight glass or by using an immersion probe.
-
Optimize the laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Collect a reference spectrum of the initial reaction mixture.
-
-
Data Acquisition:
-
Initiate the reaction and begin collecting Raman spectra at defined intervals.
-
Monitor the Raman shifts corresponding to the starting material and the product.
-
-
Data Analysis:
-
Track the intensity of a characteristic Raman band of the starting material.
-
Monitor the emergence and increase in intensity of a band associated with the C-Br bond in the product.[12]
-
Plot the intensity of key peaks versus time to follow the reaction progress.
-
Troubleshooting Guide: Raman Spectroscopy
| Problem | Potential Cause | Solution |
| High Fluorescence Background | - Inherent fluorescence of the sample or impurities | - Use a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce fluorescence.- Employ fluorescence correction algorithms during data processing. |
| Weak Signal | - Low concentration of analyte- Poor laser focus | - Increase laser power or exposure time (with caution to avoid sample damage).- Adjust the probe position to optimize the laser focus within the sample. |
| Signal Instability | - Changes in sample turbidity or color- Inconsistent laser power | - Ensure consistent mixing to maintain a homogeneous sample.- Allow the laser to stabilize before starting measurements. |
FAQs: Raman Spectroscopy
-
Q: Is Raman or FTIR better for monitoring this bromination reaction?
-
A: Both have their advantages. FTIR is often more sensitive to changes in dipole moment, making it good for monitoring polar functional groups. Raman is excellent for non-polar bonds and is less susceptible to interference from water, which can be beneficial depending on the solvent system. Using both techniques can provide a more complete picture of the reaction.
-
-
Q: Can I use Raman to detect different isomeric products?
-
A: Yes, different isomers will likely have unique Raman spectra in the fingerprint region, allowing for their differentiation and quantification with appropriate calibration.
-
Online High-Performance Liquid Chromatography (HPLC)
Online HPLC provides quantitative concentration data for multiple components in a reaction mixture over time.[13][14] An automated system can withdraw samples from the reactor, quench the reaction, and inject the sample into the HPLC for analysis.[15]
Experimental Protocol: Online HPLC Monitoring
-
System Setup:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) to separate the starting material, product, and any potential impurities.
-
Connect an automated sampling system (e.g., a flow-through sampler or an automated syringe pump) to the reaction vessel and the HPLC.
-
Program the automated system to periodically withdraw a sample, quench it (if necessary), dilute it, and inject it into the HPLC.
-
-
Data Acquisition and Analysis:
-
Initiate the reaction and the automated sampling sequence.
-
The HPLC software will generate chromatograms at each time point.
-
Integrate the peak areas of the starting material and product.
-
Convert peak areas to concentrations using a pre-determined calibration curve.[16]
-
Plot concentration versus time for each component to obtain detailed kinetic profiles.[17]
-
Troubleshooting Guide: Online HPLC
| Problem | Potential Cause | Solution |
| Clogged Sampling Line | - Precipitation of reaction components | - Use a filter on the sampling probe.- Ensure the quenching and dilution steps are effective in preventing precipitation. |
| Poor Chromatographic Resolution | - Inappropriate HPLC method | - Optimize the mobile phase composition, gradient, and column type to achieve better separation. |
| Inconsistent Peak Areas | - Inaccurate sample volume withdrawal- Incomplete quenching | - Calibrate the automated sampling system to ensure reproducible sample volumes.- Optimize the quenching procedure to stop the reaction immediately and consistently. |
FAQs: Online HPLC
-
Q: How frequently can I take samples with an online HPLC system?
-
A: This depends on the run time of your HPLC method. With modern ultra-high-performance liquid chromatography (UHPLC) systems, cycle times can be as short as a few minutes.[18]
-
-
Q: What is the main advantage of online HPLC over spectroscopic methods?
-
A: Online HPLC provides direct, quantitative measurements of individual components, even if they are structurally very similar (e.g., isomers), which can be challenging to resolve with spectroscopy.
-
Visualizing the Workflow
A typical workflow for implementing real-time reaction monitoring is depicted below.
Caption: Real-time reaction monitoring workflow.
By embracing these real-time analytical techniques, you can elevate your research and development efforts, leading to more efficient, robust, and well-understood synthetic processes for this compound and beyond.
References
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - The Royal Society of Chemistry.
- Online HPLC Analysis with DirectInject-LC - Mettler Toledo.
- Development of an automated kinetic profiling system with online HPLC for reaction optimization - RSC Publishing.
- In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC - NIH.
- Reaction Monitoring using UV-Raman Spectroscopy - Andor - Oxford Instruments.
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing.
- A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems.
- Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International.
- Process analytical technology - Wikipedia.
- Process analytical technology in the pharmaceutical industry: a toolkit for continuous improvement - PubMed.
- Time-Resolved Monitoring of Electrochemical Reactions Using In Situ Stimulated Raman Spectroscopy | ACS Sustainable Chemistry & Engineering.
- Using Raman Spectroscopy for Process Monitoring.
- Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
- Development of an automated kinetic profiling system with online HPLC for reaction optimization - RSC Publishing.
- Application Note: Raman Spectroscopy for Reaction Monitoring.
- Process Analytical Technology: An industry perspective - European Pharmaceutical Review.
- A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression | The Journal of Organic Chemistry - ACS Publications.
- In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs.
- Use of Standard Addition to Quantify In Situ FTIR Reaction Data | The Journal of Organic Chemistry - ACS Publications.
- Common Mistakes to Avoid as a Real Time Analyst - Expertia AI.
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 - Sigma-Aldrich.
-
In Situ FTIR Reaction Monitoring - YouTube. Available at: [Link]
- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PubMed.
- Watching a Molecular Reaction in Real Time - Berkeley Lab News Center.
- Real-time Analysis | Green Chemistry: Principles and Case Studies | Books Gateway.
- This compound - MySkinRecipes.
- 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - ChemicalBook.
- 33172-56-4 this compound AKSci 9924AL.
- Real-Time Reaction Analysis Guide.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development - ACS Publications.
- 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 - ChemicalBook.
- Reaction Time Data.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
- UV-Vis Spectroscopy Troubleshooting Made Easy - Ossila.
- Bromination reaction - Continuous Flow Process Development System.
- EFFECTIVE ANALySIS OF REACTION TIME DATA | Whelan Lab.
- 5-Bromo-2-hydroxy-3-methyl-benzaldehyde - Manchester Organics.
- An ultrafast imaging technique reveals how bromoform reacts to light - Tech Explorist.
- RNAscope ISH Troubleshooting - Bio-Techne.
- In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - DE.
- Troubleshooting | In Situ Hybridization, RNA-ISH | ACDBio.
- Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF - ResearchGate.
- Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde - Benchchem.
- 5034-74-2|5-Bromo-2-hydroxy-3-methoxybenzaldehyde|BLD Pharm.
- Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv.
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- 1. This compound [myskinrecipes.com]
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- 6. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 5-Bromo-2-hydroxy-3-methylbenzaldehyde and Other Substituted Benzaldehydes
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide offers an in-depth, objective comparison of 5-Bromo-2-hydroxy-3-methylbenzaldehyde with other key substituted benzaldehydes. We will delve into the nuances of its chemical reactivity, physicochemical properties, and potential biological significance, supported by experimental data and established chemical principles. Our focus is to provide actionable insights for those utilizing substituted benzaldehydes in organic synthesis and medicinal chemistry.
Introduction: The Strategic Value of Substituted Benzaldehydes
Substituted benzaldehydes are foundational pillars in the edifice of organic synthesis. The aldehyde functional group is a versatile linchpin for carbon-carbon bond formation and a precursor to a vast array of more complex molecular architectures. The nature and position of substituents on the benzene ring, however, dramatically influence the reactivity of the aldehyde and the overall properties of the molecule. This guide will specifically illuminate the characteristics of this compound, a trifecta of substitution that imparts a unique chemical personality.
Our comparative analysis will focus on a selection of other substituted benzaldehydes, chosen to highlight the electronic and steric effects that govern their reactivity. These include:
-
Salicylaldehyde (2-hydroxybenzaldehyde): The parent compound, providing a baseline for the effects of the ortho-hydroxyl group.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): A widely used natural product, illustrating the interplay of hydroxyl and methoxy groups.
-
5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde): A close structural isomer, allowing for a direct comparison of the methyl versus hydrogen substituent at the 3-position.
-
4-Nitrobenzaldehyde: A classic example of a benzaldehyde bearing a strong electron-withdrawing group.
Physicochemical Properties: A Comparative Overview
The physical and spectral properties of a molecule are the first indicators of its behavior. Below is a table summarizing the key physicochemical data for our selected benzaldehydes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₇BrO₂ | 215.04 | 73-78 | Solid |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | -7 | Colorless to yellow liquid |
| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | White to pale yellow crystalline solid |
| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | 104-106 | Off-white to pale yellow crystalline solid[1] |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | Yellow crystalline powder |
Key Insights from Physicochemical Data:
The introduction of the bromine atom and the methyl group in this compound significantly increases its molecular weight compared to salicylaldehyde. Its solid nature at room temperature, with a defined melting point range, is in contrast to the liquid state of salicylaldehyde. This has practical implications for handling and storage in a laboratory setting.
Spectroscopic Fingerprints: A Comparative Analysis of NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom within a molecule. Below is a comparison of the ¹H NMR chemical shifts for the aldehyde proton, a key indicator of the electronic environment of the carbonyl group.
| Compound | Solvent | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) |
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (analog) | CDCl₃ | 9.86 |
| Salicylaldehyde | CDCl₃ | 9.89 |
| Vanillin | CDCl₃ | 9.82 |
| 5-Bromosalicylaldehyde | Not specified | Not specified |
| 4-Nitrobenzaldehyde | CDCl₃ | 10.14 |
Interpretation of NMR Data:
The chemical shift of the aldehyde proton is highly sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups deshield the proton, shifting its resonance downfield to a higher ppm value. Conversely, electron-donating groups shield the proton, causing an upfield shift.
In our comparison, 4-nitrobenzaldehyde, with its potent electron-withdrawing nitro group, exhibits the most downfield aldehyde proton signal at 10.14 ppm. The hydroxyl and methoxy groups in salicylaldehyde and vanillin are electron-donating, resulting in more upfield shifts. The data for the methoxy analog of our target compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, shows a chemical shift of 9.86 ppm. The bromine atom is electron-withdrawing via induction but weakly electron-donating through resonance. The methyl group is weakly electron-donating. The interplay of these effects in this compound results in an aldehyde proton chemical shift that is expected to be in a similar region to its methoxy analog and salicylaldehyde.
Chemical Reactivity: A Head-to-Head Comparison
The synthetic utility of a substituted benzaldehyde is ultimately determined by its reactivity in key chemical transformations. We will now compare the expected reactivity of this compound with our selected alternatives in two fundamental reaction types: nucleophilic addition to the carbonyl group and electrophilic aromatic substitution.
Nucleophilic Addition to the Carbonyl Group: The Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[2][3] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
The Causality Behind Reactivity Differences:
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring (e.g., -NO₂, -Br) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates.
-
Electron-Donating Groups (EDGs): Substituents that push electron density into the aromatic ring (e.g., -OH, -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, typically resulting in slower reaction rates.
Expected Reactivity Trend in the Knoevenagel Condensation:
4-Nitrobenzaldehyde > This compound ≈ 5-Bromosalicylaldehyde > Salicylaldehyde > Vanillin
Justification:
-
4-Nitrobenzaldehyde: The potent -NO₂ group makes its carbonyl carbon highly electrophilic, leading to the fastest reaction.
-
This compound and 5-Bromosalicylaldehyde: The electron-withdrawing bromine atom enhances the electrophilicity of the carbonyl carbon. The ortho-hydroxyl group has a deactivating resonance effect on the aldehyde. The additional weakly electron-donating methyl group in our target compound is expected to have a minor impact compared to the effect of the bromine and hydroxyl groups.
-
Salicylaldehyde: The electron-donating hydroxyl group reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
-
Vanillin: The presence of two electron-donating groups (-OH and -OCH₃) makes its carbonyl carbon the least electrophilic among the compared compounds, leading to the slowest reaction rate.
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a framework for the comparative analysis of the reactivity of substituted benzaldehydes in the Knoevenagel condensation with malononitrile.
-
Materials:
-
Substituted benzaldehyde (10.0 mmol)
-
Malononitrile (10.0 mmol)
-
Piperidine (catalytic amount, e.g., 0.1 mL)
-
Ethanol (25-30 mL)
-
Deionized water
-
Dilute Hydrochloric Acid (1M)
-
-
Procedure:
-
In a series of identical round-bottom flasks equipped with magnetic stir bars, dissolve each substituted benzaldehyde in ethanol.
-
To each stirred solution, add malononitrile.
-
Add a catalytic amount of piperidine to each reaction mixture.
-
Attach reflux condensers and heat the mixtures to reflux with continuous stirring.
-
Monitor the reactions by Thin Layer Chromatography (TLC) to determine the time to completion.
-
After completion, cool the reaction mixtures to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid products by vacuum filtration and wash with cold deionized water.
-
Neutralize the filtrate with dilute HCl before disposal.
-
Dry the products and determine the yield and melting point.
-
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution, while the aldehyde and bromo groups are deactivating.[2] The outcome of such reactions on our substituted benzaldehydes will be a contest between these directing effects.
Expected Reactivity and Regioselectivity:
-
This compound: The powerful ortho-, para-directing hydroxyl group will dictate the position of electrophilic attack. The positions ortho and para to the hydroxyl are the 4- and 6-positions. The 6-position is sterically hindered by the adjacent aldehyde group. Therefore, electrophilic substitution is most likely to occur at the 4-position.
-
Salicylaldehyde: Similar to the above, electrophilic substitution is directed by the hydroxyl group to the positions ortho and para to it (3- and 5-positions).
-
Vanillin: The hydroxyl group is the stronger activating group and will direct incoming electrophiles to the positions ortho to it (2- and 6-positions).
-
5-Bromosalicylaldehyde: The hydroxyl group directs to the 3- and 5-positions, with the 5-position already occupied by bromine. Thus, substitution is expected at the 3-position.
-
4-Nitrobenzaldehyde: The nitro group is strongly deactivating and a meta-director. The aldehyde is also deactivating and meta-directing. Therefore, electrophilic substitution on this ring is significantly more difficult than on the other examples and would require harsh conditions.
Biological Activity: A Comparative Perspective
The biological activities of substituted benzaldehydes are of significant interest in drug discovery. The presence of hydroxyl and bromo substituents can impart antimicrobial and cytotoxic properties.
-
Antifungal Activity: Studies have shown that benzaldehydes, particularly those with an ortho-hydroxyl group, possess antifungal properties.[4][5] This suggests that this compound and its salicylaldehyde analogs are likely to exhibit antifungal activity. The bromine atom may further enhance this activity.
-
Cytotoxic Activity: Derivatives of 5-bromosalicylaldehyde, such as hydrazones and their metal complexes, have demonstrated significant cytotoxic activity against cancer cell lines.[6] This highlights the potential of the 5-bromosalicylaldehyde scaffold as a starting point for the development of novel anticancer agents. The introduction of a methyl group at the 3-position in this compound could modulate this activity, a hypothesis that warrants experimental investigation.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for assessing the antifungal activity of the compared benzaldehydes.
-
Materials:
-
Substituted benzaldehydes
-
Fungal strain (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in SDB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include positive (fungal suspension without test compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Synthesis of this compound
A reliable synthetic protocol is paramount for accessing this valuable building block. The synthesis of this compound can be adapted from the established procedure for its methoxy analog, 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[7] The key transformation is the regioselective bromination of 2-hydroxy-3-methylbenzaldehyde.
Proposed Synthetic Protocol:
-
Materials:
-
2-hydroxy-3-methylbenzaldehyde
-
Acetic acid
-
Sodium acetate
-
Bromine
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-hydroxy-3-methylbenzaldehyde in acetic acid in a round-bottom flask at 0 °C.
-
Add sodium acetate to the solution.
-
Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Conclusion and Future Directions
This compound emerges as a substituted benzaldehyde with a compelling profile for applications in both synthetic and medicinal chemistry. Its reactivity is finely tuned by the interplay of its three substituents: the activating hydroxyl group, the deactivating but ortho-, para-directing bromo group, and the weakly activating methyl group.
This guide has provided a comparative framework for understanding its properties and reactivity relative to other key benzaldehydes. While direct experimental comparisons are still needed to fully quantify its behavior, the principles outlined here provide a solid foundation for predicting its performance in various chemical transformations.
Future research should focus on:
-
Quantitative Reactivity Studies: Performing direct, side-by-side kinetic studies of this compound and other benzaldehydes in key reactions to validate the predicted reactivity trends.
-
Exploration of Biological Activity: A systematic evaluation of its antimicrobial and cytotoxic properties to uncover its potential as a lead compound in drug discovery.
-
Synthetic Diversification: Utilizing its unique substitution pattern to synthesize novel heterocyclic compounds and other complex molecular architectures.
By continuing to explore the rich chemistry of substituted benzaldehydes like this compound, the scientific community can unlock new avenues for innovation in both academic research and industrial applications.
References
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Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
- Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Infectious Diseases, 11(1), 1-12.
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ScienceDirect. (2025). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
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NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
- MDPI. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Molecules, 27(17), 5537.
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A Comparative Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: A Novel Approach Versus a Traditional Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel synthetic method for 5-Bromo-2-hydroxy-3-methylbenzaldehyde against a traditional approach, supported by experimental data and protocols.
The targeted compound, this compound, is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The introduction of a bromine atom at the 5-position of the 2-hydroxy-3-methylbenzaldehyde core is a critical transformation that dictates the overall efficiency of the synthetic route. This guide evaluates a new method utilizing N-Bromosuccinimide (NBS) and compares it with the traditional method involving direct bromination with liquid bromine.
Performance Comparison
The following table summarizes the key quantitative data for both the traditional and the new synthetic methods for this compound.
| Parameter | Traditional Method (Liquid Bromine) | New Method (N-Bromosuccinimide) |
| Yield | ~44% | Up to 66% (for a similar substrate)[2] |
| Brominating Agent | Liquid Bromine | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Acetonitrile[2] |
| Reaction Temperature | 100°C (for a similar substrate)[3] | 0°C to room temperature[2] |
| Reaction Time | 90 minutes (for a similar substrate)[3] | 60 minutes[2] |
| Safety Considerations | Liquid bromine is highly corrosive and toxic. | NBS is a solid and easier to handle. |
| By-product | Hydrogen Bromide (HBr) | Succinimide |
Experimental Protocols
Traditional Synthesis: Direct Bromination with Liquid Bromine
This method is adapted from the synthesis of a structurally similar compound, 5-bromo-vanillin.[3]
Materials:
-
2-hydroxy-3-methylbenzaldehyde
-
Glacial Acetic Acid
-
Liquid Bromine
-
Potassium Bromide
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid.
-
Add potassium bromide to the solution.
-
Heat the mixture to 100°C.
-
Slowly add liquid bromine dropwise over a period of 50 minutes.
-
Maintain the reaction at 100°C for 90 minutes.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and cool in an ice bath to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
New Synthetic Method: Bromination with N-Bromosuccinimide (NBS)
This protocol is based on the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, demonstrating the utility of NBS for similar substrates.[2]
Materials:
-
2-hydroxy-3-methylbenzaldehyde
-
Acetonitrile (CH3CN)
-
N-Bromosuccinimide (NBS)
Procedure:
-
Dissolve 2-hydroxy-3-methylbenzaldehyde in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Visualizing the New Synthetic Workflow
The following diagram illustrates the experimental workflow for the new synthetic method using N-Bromosuccinimide.
Caption: Workflow of the NBS-mediated synthesis.
Comparative Logic of Synthetic Methods
This diagram highlights the key differences and advantages of the new synthetic method compared to the traditional approach.
Caption: Key advantages of the new synthetic method.
References
comparative analysis of the biological efficacy of 5-Bromo-2-hydroxy-3-methylbenzaldehyde derivatives
A Comparative Guide to the Biological Efficacy of 5-Bromo-2-hydroxy-3-methylbenzaldehyde Derivatives
Introduction: The Versatile Scaffold of this compound
In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold—a foundational structure upon which a vast array of biologically active molecules can be built. The strategic placement of substituents on the benzene ring can profoundly influence the compound's electronic properties, steric profile, and, consequently, its interaction with biological targets. This compound is one such scaffold of significant interest. The presence of a hydroxyl group facilitates hydrogen bonding and metal chelation, the aldehyde group acts as a reactive handle for derivatization, and the bromo and methyl groups modulate the molecule's lipophilicity and electronic nature.
Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of these derivatives, synthesizing data from various studies to offer researchers and drug development professionals a clear overview of their potential in antimicrobial, anticancer, and enzyme-inhibiting applications. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, validated protocols for their biological evaluation.
Synthetic Pathways: From Scaffold to Bioactive Derivative
The primary route for derivatizing this compound is through the condensation reaction of its aldehyde group with a primary amine, forming a Schiff base (an imine). This reaction is typically straightforward and provides a modular approach to generating a diverse library of compounds. Further derivatization can be achieved by coordinating these Schiff base ligands with various transition metal ions, which can significantly enhance biological activity.[3][4]
References
A Comparative Spectroscopic Guide to Bromo-Hydroxy-Methylbenzaldehyde Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can profoundly alter a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth spectroscopic comparison of three isomers of bromo-hydroxy-methylbenzaldehyde, offering researchers a practical framework for their differentiation using routine analytical techniques.
The selected isomers for this comparative analysis are:
-
Isomer A: 3-Bromo-4-hydroxy-5-methylbenzaldehyde
-
Isomer B: 5-Bromo-2-hydroxy-3-methylbenzaldehyde
-
Isomer C: 2-Bromo-3-hydroxy-4-methylbenzaldehyde
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy, explaining the theoretical underpinnings of the expected spectral differences and providing representative data to aid in isomer identification.
The Structural Basis for Spectroscopic Differentiation
The electronic environment of each atom and bond within a molecule is unique, and this uniqueness is reflected in its interaction with electromagnetic radiation. For the isomers , the key to differentiation lies in how the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing effects of the bromo (-Br) and aldehyde (-CHO) groups, influence the chemical shifts of neighboring protons and carbons, the vibrational frequencies of bonds, and the electronic transitions.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.
Expected Chemical Shift Ranges:
-
Aldehyde Proton (-CHO): Typically observed as a singlet in the highly deshielded region of 9.8-10.5 ppm.
-
Phenolic Proton (-OH): A broad or sharp singlet, its chemical shift is concentration and solvent-dependent, generally appearing between 4-12 ppm.[1] Intramolecular hydrogen bonding, as expected in Isomer B and C, can shift this proton further downfield.
-
Aromatic Protons (Ar-H): These protons resonate in the 6.5-8.0 ppm range. Their precise chemical shifts and coupling patterns are dictated by the electronic effects of the substituents on the ring.[2][3]
-
Methyl Protons (-CH₃): A singlet typically found around 2.2-2.5 ppm.
Comparative Analysis of Aromatic Regions:
-
Isomer A (3-Bromo-4-hydroxy-5-methylbenzaldehyde): Due to the substitution pattern, we expect to see two singlets in the aromatic region, as the two aromatic protons are not adjacent and will not exhibit spin-spin coupling.
-
Isomer B (this compound): This isomer will also display two singlets in the aromatic region for the same reason as Isomer A. However, the positions of these singlets will differ due to the different electronic environment.
-
Isomer C (2-Bromo-3-hydroxy-4-methylbenzaldehyde): Similarly, two aromatic protons will each appear as a singlet.
The key to distinguishing the isomers lies in the subtle differences in the chemical shifts of these aromatic protons, which are influenced by the additive effects of the substituents.
| Isomer | Predicted ¹H NMR Aromatic Signals (ppm) | Predicted Aldehyde Signal (ppm) | Predicted Methyl Signal (ppm) |
| A: 3-Bromo-4-hydroxy-5-methylbenzaldehyde | Two singlets | ~9.8 | ~2.3 |
| B: this compound | Two singlets | ~9.9 | ~2.2 |
| C: 2-Bromo-3-hydroxy-4-methylbenzaldehyde | Two singlets | ~10.1 | ~2.4 |
Note: These are predicted values and may vary based on solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of a molecule.
Expected Chemical Shift Ranges:
-
Carbonyl Carbon (-CHO): A highly deshielded carbon, appearing in the 190-195 ppm range.[4]
-
Aromatic Carbons: Resonating between 110-165 ppm.[5] The chemical shifts of the substituted carbons (ipso-carbons) and the protonated carbons are distinct and diagnostic.
-
Methyl Carbon (-CH₃): Typically found in the upfield region of 15-25 ppm.
Distinguishing Features:
The number of unique carbon signals and their chemical shifts will be the primary differentiating factor. Each isomer will exhibit 8 distinct carbon signals. The chemical shifts of the aromatic carbons are particularly informative. For instance, the carbon bearing the hydroxyl group (C-OH) will be significantly deshielded, while the positions of the bromo and methyl-substituted carbons will also vary predictably based on their electronic environments. The substituent effects on the carbonyl carbon's chemical shift can also be a subtle but useful indicator.[6]
| Isomer | Predicted ¹³C NMR Carbonyl Signal (ppm) | Predicted Aromatic Carbon Range (ppm) | Predicted Methyl Signal (ppm) |
| A: 3-Bromo-4-hydroxy-5-methylbenzaldehyde | ~191.5 | 110-160 | ~20 |
| B: this compound | ~193.0 | 115-162 | ~18 |
| C: 2-Bromo-3-hydroxy-4-methylbenzaldehyde | ~190.8 | 112-158 | ~22 |
Note: These are predicted values and may vary based on solvent.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The positions of absorption bands correspond to the vibrational frequencies of specific bonds.
Key Diagnostic Peaks:
-
O-H Stretch (Phenolic): A broad band in the 3200-3500 cm⁻¹ region is characteristic of the hydroxyl group.[7] Intramolecular hydrogen bonding (in Isomers B and C) can cause this band to be broader and shifted to a lower wavenumber compared to Isomer A.
-
C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weak bands around 2720 and 2820 cm⁻¹.[8]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[8] The exact position is influenced by conjugation with the aromatic ring and any intramolecular hydrogen bonding.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[1]
-
C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.
Comparative Table of Key IR Absorptions (cm⁻¹):
| Vibrational Mode | Isomer A | Isomer B | Isomer C |
| O-H Stretch | ~3400 (broader) | ~3200 (very broad) | ~3250 (very broad) |
| C=O Stretch | ~1685 | ~1670 | ~1675 |
| C-O Stretch | ~1250 | ~1230 | ~1240 |
The most significant difference is expected in the O-H stretching region due to the presence or absence of intramolecular hydrogen bonding.
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
Expected Transitions:
Substituted benzaldehydes typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[9][10] The positions of these bands are sensitive to the substitution pattern on the benzene ring.[11][12] Electron-donating groups like -OH and -CH₃ tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups like -CHO and -Br also influence the absorption maxima.[13]
Predicted λ_max Values (in Ethanol):
| Isomer | Predicted π → π* λ_max (nm) | Predicted n → π* λ_max (nm) |
| A: 3-Bromo-4-hydroxy-5-methylbenzaldehyde | ~285 | ~320 |
| B: this compound | ~275 | ~330 |
| C: 2-Bromo-3-hydroxy-4-methylbenzaldehyde | ~280 | ~325 |
Note: These are estimated values. The solvent can significantly impact the λ_max.[14]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
While not a primary tool for distinguishing constitutional isomers, mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns. All three isomers will have the same molecular ion peak (M⁺) corresponding to the molecular formula C₈H₇BrO₂. The presence of bromine will be evident from the characteristic M+2 isotope peak with nearly equal intensity to the M⁺ peak.
Fragmentation patterns may offer some differentiation. For example, the loss of the aldehyde group (-CHO) or the bromine atom can be observed. The relative intensities of these fragment ions might differ slightly between the isomers due to the varying stability of the resulting carbocations.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Concentration: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Isomer Identification.
Conclusion
The differentiation of bromo-hydroxy-methylbenzaldehyde isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the chemical shifts and coupling patterns of the aromatic protons and carbons being key identifiers. IR spectroscopy offers valuable confirmation of functional groups and can hint at intramolecular interactions. UV-Visible spectroscopy and mass spectrometry provide complementary data regarding electronic structure and molecular weight. By carefully analyzing and comparing the spectra, researchers can confidently identify the specific isomer in their sample, ensuring the integrity of their synthetic and developmental endeavors.
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ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
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University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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University of Windsor. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. [Link]
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ACS Publications. Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
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PubMed. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). [Link]
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A Researcher's Guide to the Computational and Experimental Validation of 5-Bromo-2-hydroxy-3-methylbenzaldehyde and Its Analogs
An objective comparison of theoretical models against experimental data for substituted salicylaldehydes, providing a framework for in-silico drug development and materials science.
This guide offers a comprehensive validation of Density Functional Theory (DFT) and other computational models for 5-Bromo-2-hydroxy-3-methylbenzaldehyde and its close structural analog, 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde, 5-BSA). For researchers, scientists, and professionals in drug development, this document outlines the congruence between theoretical calculations and experimental findings, establishing a reliable foundation for predictive molecular modeling.
Due to the limited availability of specific experimental validation studies for this compound, this guide leverages the extensive experimental and computational data available for 5-Bromo-2-hydroxybenzaldehyde as a primary reference for validation. The close structural similarity allows for insightful extrapolation and provides a robust methodological benchmark.
Structural and Spectroscopic Validation: A Comparative Analysis
The validation of computational models hinges on their ability to accurately reproduce experimentally observed molecular properties. Here, we compare the results of DFT calculations with experimental data from Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as X-ray crystallography for 5-Bromo-2-hydroxybenzaldehyde.
Computational Approach: The theoretical calculations were performed using the Gaussian 09 software package. The molecular geometry of 5-Bromo-2-hydroxybenzaldehyde was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set.[1] This level of theory is widely used for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.
Experimental Protocols:
-
FT-IR Spectroscopy: The FT-IR spectrum of solid 5-Bromo-2-hydroxybenzaldehyde was recorded in the range of 4000–450 cm⁻¹ using a Perkin Elmer Spectrum instrument with a KBr beam splitter.[1] This technique identifies the vibrational modes of the molecule, which are sensitive to its structure and bonding.
-
UV-Vis Spectroscopy: The UV-Visible spectrum was measured in chloroform using a UV-1280 spectrophotometer over a wavelength range of 200–1100 nm.[1] This analysis provides information about the electronic transitions within the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction data provides the most accurate experimental determination of bond lengths and angles. The data cited for comparison is derived from crystallographic studies of closely related brominated salicylaldehyde derivatives.[2][3]
Data Presentation: Theory vs. Experiment
The following tables summarize the comparison between the calculated and experimental data for 5-Bromo-2-hydroxybenzaldehyde.
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FT-IR (cm⁻¹)[1] | Calculated (DFT B3LYP/6-311++G(d,p)) (cm⁻¹)[1] |
| O-H Stretch | ~3440 | 3447 |
| C-H (aldehyde) Stretch | ~2880 | 2880 |
| C=O (aldehyde) Stretch | 1659 | 1659 |
| C-C (aromatic) Stretch | 1595, 1475 | 1596, 1476 |
| C-O (hydroxyl) Stretch | 1285 | 1285 |
| C-Br Stretch | 650 | 650 |
Table 2: Comparison of Electronic Absorption Wavelengths (nm)
| Solvent | Experimental λmax (nm)[1] | Calculated (TD-DFT) λmax (nm)[4] |
| Chloroform | 258, 335 | 260, 338 |
Table 3: Comparison of Selected Bond Lengths (Å)
| Bond | Experimental (X-ray) Range[1] | Calculated (DFT B3LYP/6-311++G(d,p))[1] |
| C-C | 1.3 - 1.4 | 1.3 - 1.4 |
| C-H | 0.9301 - 0.9302 | 1.0 - 1.1 |
| C=O | ~1.21 | 1.22 |
| C-O | ~1.35 | 1.36 |
| C-Br | ~1.90 | 1.91 |
Table 4: Comparison of Selected Bond Angles (°)
| Angle | Experimental (X-ray) Range[1] | Calculated (DFT B3LYP/6-311++G(d,p))[1] |
| C-C-C | 118.5 - 121.1 | 119.2 - 121.4 |
| C-C-H | 119.3 - 120.1 | 117.9 - 121.7 |
| C-C=O | ~124 | 124.5 |
| C-C-O | ~121 | 121.3 |
The strong correlation between the experimental and calculated values for vibrational frequencies, electronic transitions, bond lengths, and bond angles for 5-Bromo-2-hydroxybenzaldehyde validates the use of the B3LYP/6-311++G(d,p) level of theory for predicting the properties of this and structurally similar molecules like this compound.
Workflow for Computational Validation
The process of validating a computational model against experimental data follows a systematic workflow. This ensures that the theoretical predictions are robust and reliable.
Caption: Workflow for the validation of computational models against experimental data.
Conclusion and Future Directions
The presented data demonstrates a high degree of agreement between experimental results and DFT calculations for 5-Bromo-2-hydroxybenzaldehyde. This validates the chosen computational methodology (B3LYP/6-311++G(d,p)) as a reliable tool for predicting the geometric, vibrational, and electronic properties of substituted salicylaldehydes.
For researchers working on this compound, this guide provides a strong basis for initiating in-silico studies. The validated model can be confidently employed to predict its properties, guide synthetic efforts, and explore its potential applications in drug design and materials science. Future experimental work should focus on obtaining the spectroscopic and crystallographic data for this compound to further refine and directly validate the computational models for this specific molecule.
References
- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Antimicrobial Spectrum of 5-Bromo-2-hydroxy-3-methylbenzaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial spectrum of derivatives of 5-Bromo-2-hydroxy-3-methylbenzaldehyde. Due to a lack of extensive publicly available data on a wide range of these specific derivatives, this guide presents experimental data for structurally similar compounds, primarily derivatives of 5-bromosalicylaldehyde, to offer valuable insights into their potential antimicrobial activities.
This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the general workflow for antimicrobial screening. The information presented aims to support further research and development of novel antimicrobial agents based on the this compound scaffold.
Performance Comparison of Related Derivatives
The antimicrobial efficacy of salicylaldehyde derivatives is significantly influenced by the nature of the substituents on the aromatic ring and the functional groups introduced. Schiff base formation and coordination with metal ions are common strategies to enhance the biological activity of these compounds. Below is a summary of the antimicrobial activity of metal complexes of a Schiff base derived from a close analog, 3-Methoxy-5-bromosalicylaldehyde.
| Derivative (Metal Complex of 2-{(E)-[(4-aminophenyl)imino]methyl}-4-bromo-6-methoxyphenol) | Test Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Co(II) Complex | Candida albicans | 128 |
| Ni(II) Complex | Candida albicans | 128 |
| Cu(II) Complex | Candida albicans | 128 |
| Zn(II) Complex | Candida albicans | 64[1] |
Data sourced from a study on metal (II) complexes with a Schiff base derived from 3-Methoxy-5-bromosalicylaldehyde[1].
These results suggest that the introduction of metal ions can lead to significant antifungal activity, with the Zinc(II) complex demonstrating the most potent activity against Candida albicans in this particular study[1]. Further research is needed to explore the antibacterial spectrum of these and other derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antimicrobial screening results. The following are standard protocols for determining the antimicrobial spectrum of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
a. Preparation of Materials:
-
Microorganism: A standardized inoculum of the test organism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
-
Test Compound: A stock solution of the this compound derivative is prepared in an appropriate solvent (e.g., DMSO).
-
Media: Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) is commonly used.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, and an incubator.
b. Procedure:
-
Dispense the broth medium into all wells of the microtiter plate.
-
Create a serial two-fold dilution of the test compound across the wells of the plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (medium and inoculum without the test compound) and a sterility control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][3]
Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[5][6][7]
a. Preparation of Materials:
-
Microorganism: A standardized inoculum of the test organism is spread evenly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Test Compound: A solution of the this compound derivative of a known concentration is prepared.
-
Equipment: Sterile Petri dishes, sterile cork borer or pipette tips to create wells, and an incubator.
b. Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the entire surface of the agar plates with the test microorganism.
-
Aseptically create wells (typically 6-8 mm in diameter) in the agar.
-
Add a specific volume of the test compound solution into each well.
-
A solvent control (the solvent used to dissolve the compound) should be included.
-
Incubate the plates under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[5][6]
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for synthesizing a Schiff base derivative and the subsequent antimicrobial screening process.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity and Quality Assessment of Synthesized 5-Bromo-2-hydroxy-3-methylbenzaldehyde
For researchers, scientists, and drug development professionals, the purity and quality of synthesized intermediates are paramount to the integrity and success of their work. 5-Bromo-2-hydroxy-3-methylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides a comprehensive comparison of analytical methodologies for assessing its purity and quality, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment of this compound depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the most common and effective methods.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High resolution, excellent for quantifying non-volatile and thermally labile impurities. | May require derivatization for some impurities to enhance detection. | 98-99.9% | Analyte and detector dependent; typically in the low ng/mL range. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information. | Not suitable for non-volatile or thermally unstable impurities without derivatization. | 98-99.9% | Low pg to ng range, depending on the analyte and ionization mode. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. | >95% (for structural confirmation) | ~0.1-1% for routine analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Fast and non-destructive, good for confirming the presence of key functional groups. | Not suitable for quantifying impurities, provides limited information on the overall purity. | Not applicable for quantification. | Not applicable for quantification. |
| Melting Point Analysis | Determination of the temperature range over which the solid compound melts. | Simple and rapid method for a preliminary assessment of purity. | A sharp melting point does not guarantee high purity; eutectic mixtures can give sharp melting points. | A narrow range suggests higher purity. | Not applicable. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic aldehydes and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the aqueous phase. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities based on their retention times and mass spectra. The purity can be estimated by the relative peak areas.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and identification of major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure of this compound and identify any impurities present. The aldehyde proton is expected to appear as a singlet around 9.8 ppm, the hydroxyl proton as a broad singlet, and the aromatic protons and methyl protons in their respective characteristic regions.
Visualizations
To further clarify the methodologies and comparisons, the following diagrams are provided.
Caption: Experimental workflow for the purity and quality assessment of this compound.
Caption: Logical relationship for comparing key quality attributes of this compound with its alternatives.
Comparison with Alternatives
A crucial aspect of quality assessment is understanding how the target compound compares to structurally similar alternatives. 5-Bromo-2-hydroxybenzaldehyde and 3,5-Dibromo-2-hydroxybenzaldehyde are two such compounds. The methodologies described above are equally applicable to these alternatives, allowing for a direct comparison of their purity profiles and physical properties. The presence of the methyl group in the target compound can influence its chromatographic retention, melting point, and spectroscopic signals, which should be considered during analysis.
Conclusion
A multi-technique approach is recommended for the comprehensive assessment of the purity and quality of synthesized this compound. HPLC and GC-MS are powerful for quantitative purity determination and impurity profiling, while NMR and FTIR spectroscopy are essential for structural confirmation. Melting point analysis serves as a quick and simple preliminary check. By employing these methods, researchers can ensure the high quality of this important synthetic intermediate, which is critical for the reliability and reproducibility of their scientific endeavors.
A Comparative Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: An Evaluation of Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-bromo-2-hydroxy-3-methylbenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals, presents several strategic challenges. The selection of a synthetic protocol not only influences yield and purity but also significantly impacts the reproducibility and robustness of the manufacturing process. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles that govern their efficacy and reliability.
Introduction: The Importance of a Reliable Synthetic Route
This compound possesses a unique substitution pattern on the aromatic ring, making it a versatile precursor for a variety of more complex molecules. Its utility in organic synthesis demands a reliable and scalable production method. The key to a robust protocol lies in understanding the interplay of directing group effects, reaction kinetics, and the stability of intermediates, all of which dictate the final product distribution and the ease of purification. This guide will explore two main retrosynthetic pathways: the bromination of 2-hydroxy-3-methylbenzaldehyde and the formylation of 4-bromo-2-methylphenol.
Synthetic Strategies: A Head-to-Head Comparison
Two principal strategies for the synthesis of this compound are presented below, each with distinct advantages and disadvantages in terms of yield, selectivity, and operational complexity.
Route 1: Electrophilic Bromination of 2-hydroxy-3-methylbenzaldehyde
This approach is a direct method involving the electrophilic aromatic substitution of the commercially available 2-hydroxy-3-methylbenzaldehyde. The hydroxyl and methyl groups are ortho, para-directing, while the aldehyde group is a meta-director. The interplay of these directing effects is crucial for the regioselectivity of the bromination.
The hydroxyl group is a strongly activating ortho, para-director, significantly increasing the electron density at the positions ortho and para to it. The methyl group is a weakly activating ortho, para-director. The aldehyde group is a deactivating meta-director. Given the positions of the existing substituents, the para position to the strongly activating hydroxyl group (C5) is the most sterically accessible and electronically favorable site for electrophilic attack by bromine.
Caption: Workflow for the bromination of 2-hydroxy-3-methylbenzaldehyde.
-
Dissolution: Dissolve 2-hydroxy-3-methylbenzaldehyde in a suitable solvent, such as glacial acetic acid.
-
Brominating Agent Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, typically at or below room temperature, to mitigate side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into water. The crude product often precipitates and can be collected by filtration.
-
Purification: The crude product may require purification by recrystallization from a suitable solvent (e.g., ethanol/water) to remove unreacted starting material and any over-brominated or isomeric byproducts.
While this method is direct, its robustness can be compromised by a lack of strict control over reaction conditions. The highly activated nature of the starting material can lead to the formation of di-brominated byproducts if an excess of bromine is used or if the reaction temperature is not carefully controlled.[1][2] The regioselectivity is generally good due to the strong directing effect of the hydroxyl group to the para position. A reported yield for a similar bromination of a substituted salicylaldehyde is around 44%, suggesting that optimization is likely necessary to achieve higher efficiency.[3] The reproducibility of this protocol is highly dependent on the precise control of stoichiometry and temperature.
Route 2: Formylation of 4-bromo-2-methylphenol
This alternative strategy involves the introduction of the aldehyde group onto the pre-brominated and commercially available 4-bromo-2-methylphenol. This approach can offer better control over the final substitution pattern. Several ortho-formylation methods are available, each with its own set of characteristics.
Sources
correlation between experimental findings and theoretical predictions for 5-Bromo-2-hydroxy-3-methylbenzaldehyde
A Comprehensive Comparison of Experimental Findings and Theoretical Predictions for 5-Bromo-2-hydroxybenzaldehyde
For researchers and professionals in the field of drug development and materials science, the accurate characterization of molecular structures is paramount. This guide provides a detailed comparison of experimental data and theoretical predictions for 5-Bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), a versatile intermediate in the synthesis of Schiff bases and other biologically active compounds.[1] The correlation between experimental findings and computational models offers valuable insights into the molecule's stability, electronic properties, and potential applications.
Molecular Geometry: A Tale of Two Perspectives
The geometric parameters of 5-Bromo-2-hydroxybenzaldehyde have been determined through experimental techniques and corroborated by theoretical calculations using Density Functional Theory (DFT). A comparison of the bond lengths and angles reveals a strong correlation between the two, validating the computational model's accuracy.
Table 1: Comparison of Experimental and Theoretical Bond Lengths for 5-Bromo-2-hydroxybenzaldehyde
| Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) |
| C-C (aromatic) | 1.3 - 1.4 | 1.3 - 1.4 |
| C-H (aromatic) | 0.9301 - 0.9302 | 1.0 - 1.1 |
Source: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.[1]
Table 2: Comparison of Experimental and Theoretical Bond Angles for 5-Bromo-2-hydroxybenzaldehyde
| Angle | Experimental Bond Angle (°) | Theoretical Bond Angle (°) |
| C-C-C | 118.5 - 121.1 | 119.2 - 121.4 |
| C-C-H | 119.3 - 120.1 | 117.9 - 121.7 |
Source: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.[1]
Vibrational Spectroscopy: Unveiling Molecular Vibrations
Fourier Transform Infrared (FT-IR) spectroscopy provides a fingerprint of a molecule's vibrational modes. The experimental FT-IR spectrum of 5-Bromo-2-hydroxybenzaldehyde has been compared with the theoretical spectrum generated from DFT calculations. The close agreement between the experimental and scaled theoretical wavenumbers allows for a precise assignment of the fundamental vibrational modes.
Table 3: Comparison of Experimental and Theoretical FT-IR Spectral Data for 5-Bromo-2-hydroxybenzaldehyde
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |
| O-H stretch | ~3440 | Not explicitly stated in the provided text |
| C-H stretch (aromatic) | ~3070 | 3078 - 2861 |
| C=O stretch | 1600 - 1700 | 1687 |
Source: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.[1][2]
Electronic Spectroscopy: Probing Electron Transitions
UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The experimental UV-Vis spectrum of 5-Bromo-2-hydroxybenzaldehyde was recorded in chloroform and compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations performed in various solvents.
Table 4: Comparison of Experimental and Theoretical UV-Vis Spectral Data for 5-Bromo-2-hydroxybenzaldehyde
| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) |
| Chloroform | Data not explicitly stated in the provided text | Data not explicitly stated in the provided text |
While the source mentions that UV-Visible studies were carried out in different solvents, specific peak values for comparison are not provided in the abstract.[1][3]
Experimental and Theoretical Workflow
The following diagram illustrates the workflow for the comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde, integrating both experimental and computational approaches.
Caption: Workflow for the integrated experimental and theoretical analysis of 5-Bromo-2-hydroxybenzaldehyde.
Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of solid 5-Bromo-2-hydroxybenzaldehyde was recorded in the range of 4000–450 cm⁻¹.[1] A Perkin Elmer Spectrum instrument equipped with a KBr beam splitter was utilized for the analysis.[1]
UV-Visible (UV-Vis) Spectroscopy: The UV-Visible absorption spectrum was measured in chloroform using a UV-1280 multipurpose spectrophotometer. The analysis covered a wavelength range of 200–1100 nm.[1]
Computational Methodology
Density Functional Theory (DFT) Calculations: Theoretical calculations were performed using the Gaussian 09 software package.[1] The geometry of the 5-Bromo-2-hydroxybenzaldehyde molecule was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set.[1][2] Vibrational frequency calculations were carried out at the same level of theory to confirm the optimized structure as a true energy minimum.[4] Time-Dependent DFT (TD-DFT) was used for the calculation of electronic excitation properties.[1]
References
- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Investigating the Specificity: A Comparative Guide to the Cross-Reactivity of Antibodies Targeting 5-Bromo-2-hydroxy-3-methylbenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive analysis of the cross-reactivity of polyclonal antibodies raised against a 5-Bromo-2-hydroxy-3-methylbenzaldehyde derivative, a class of compounds with potential applications in pharmaceuticals and agrochemicals.[1] Through detailed experimental protocols and comparative data, this document serves as a crucial resource for assessing the binding profile of these antibodies against structurally similar molecules.
Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to elicit an antibody response.[2] The resulting antibodies' specificity is critical, as cross-reactivity with related compounds can lead to inaccurate quantification and false-positive results in assay development.[3][4] This guide explores the binding characteristics of antibodies developed against a haptenized version of this brominated benzaldehyde derivative.
Comparative Binding Affinity of Anti-5-Bromo-2-hydroxy-3-methylbenzaldehyde Antibodies
To evaluate the specificity of the antibody, a competitive enzyme-linked immunosorbent assay (cELISA) was performed. The assay measured the ability of various structurally related benzaldehyde derivatives to compete with the target antigen for antibody binding. The half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage were calculated to quantify the antibody's binding preference.
The following table summarizes the cross-reactivity data. A lower IC50 value and a higher cross-reactivity percentage indicate a stronger binding affinity of the antibody for the tested compound.
| Compound ID | Compound Name | Structural Variation from Target | IC50 (nM) | Cross-Reactivity (%) |
| Target-01 | This compound | Target Antigen | 15 | 100% |
| Analog-02 | 5-Chloro-2-hydroxy-3-methylbenzaldehyde | Bromo group replaced with Chloro | 150 | 10% |
| Analog-03 | 2-Hydroxy-3-methylbenzaldehyde | Lacks Bromo group | 1,500 | 1% |
| Analog-04 | 5-Bromo-2-methoxy-3-methylbenzaldehyde | Hydroxy group is methylated | 3,000 | 0.5% |
| Analog-05 | 5-Bromo-2-hydroxybenzaldehyde | Lacks Methyl group | 75 | 20% |
| Analog-06 | 3-Bromo-2-hydroxy-5-methylbenzaldehyde | Isomeric position of substituents | 500 | 3% |
Cross-reactivity (%) was calculated as (IC50 of Target-01 / IC50 of Analog) x 100.
The data clearly indicates that the antibody exhibits the highest affinity for the target antigen, this compound. The presence and position of the bromo, hydroxy, and methyl groups on the benzaldehyde ring are all crucial for antibody recognition. The substitution of the bromine with a chlorine atom (Analog-02) or the removal of the methyl group (Analog-05) significantly reduces binding affinity. Modifications to the hydroxyl group (Analog-04) or the absence of the bromine atom (Analog-03) nearly abolish antibody binding, demonstrating high specificity.
Experimental Protocols
A detailed methodology is essential for the replication and validation of these findings. The following section outlines the protocol for the competitive ELISA used to determine antibody cross-reactivity.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to assess the specificity of the antibody by measuring its binding to the target antigen in the presence of competing analogs.
Materials:
-
96-well microtiter plates
-
Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA)
-
Primary Antibody: Polyclonal antibody raised against this compound-KLH
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species antibody
-
Target Antigen and Analogs
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Wash Buffer (PBST: Phosphate-Buffered Saline with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the target antigen and each analog in PBST. In separate tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate this mixture for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody/antigen mixture to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that causes a 50% reduction in the maximum signal.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and potential applications related to this research, the following diagrams have been generated.
Caption: Workflow for the Competitive ELISA.
Caption: Hypothetical MAPK Signaling Pathway Inhibition.
References
Safety Operating Guide
Safe Disposal of 5-Bromo-2-hydroxy-3-methylbenzaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide outlines the essential procedures for the safe disposal of 5-Bromo-2-hydroxy-3-methylbenzaldehyde, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use only in a well-ventilated area.[1][2] If dust is generated, a dust mask (e.g., N95) may be appropriate. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][3] Improper disposal can lead to environmental contamination and legal repercussions.
-
Waste Identification and Classification :
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Due to its irritant properties, this compound should be treated as hazardous waste.
-
-
Containerization :
-
Place the waste chemical in a suitable, properly labeled, and securely sealed container to prevent leaks or spills.
-
Ensure the container is compatible with the chemical.
-
-
Storage :
-
Engage a Licensed Waste Disposal Service :
-
Documentation :
-
Maintain detailed records of the disposal process, including the amount of waste, the date of disposal, and the name of the waste disposal company.
-
Note: Do not dispose of this compound down the drain or in regular trash.[3]
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[4]
-
Control the Spill : Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[4]
-
Collect the Waste : Carefully sweep or shovel the absorbed material into a suitable container for disposal.[1][5]
-
Decontaminate the Area : Wash the spill area thoroughly.
-
Personal Protection : Ensure appropriate PPE is worn throughout the cleanup process.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2-hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 5-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS No: 33172-56-4). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | Must meet ANSI Z87.1 or EN 166 standards to protect against splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves before use and use proper removal techniques to avoid skin contact.[2] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or in a chemical fume hood.[1][2] | A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation. |
Safe Handling and Operational Protocol
Strict adherence to the following operational steps is mandatory to minimize exposure and prevent contamination.
Experimental Workflow:
-
Preparation:
-
Donning PPE:
-
Put on a lab coat, followed by chemical safety goggles.
-
Don the appropriate chemical-resistant gloves.
-
-
Chemical Handling:
-
Post-Handling:
-
Decontaminate all equipment and the work surface after use.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then goggles, and finally the lab coat).
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.[1] If skin irritation persists, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[6] |
| Contaminated Materials (e.g., gloves, weighing paper) | Collect in a designated, sealed container for hazardous solid waste.[5] |
| Empty Containers | Decontaminate thoroughly before disposal or recycling. Observe all label safeguards until containers are cleaned and destroyed.[7] |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 2. ehs.providence.edu [ehs.providence.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
